molecular formula C3H10N2O2S B1438652 [Ethyl(methyl)sulfamoyl]amine CAS No. 154743-05-2

[Ethyl(methyl)sulfamoyl]amine

Cat. No.: B1438652
CAS No.: 154743-05-2
M. Wt: 138.19 g/mol
InChI Key: FTZYZXOSQVEAFW-UHFFFAOYSA-N
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Description

[ethyl(methyl)sulfamoyl]amine, also known as N-Ethyl-N-methyl sulfamide, is a chemical compound with the CAS Registry Number 154743-05-2 . It is provided as a high-purity material (≥97%) for research and further manufacturing applications . This unsymmetrical sulfamide has a molecular formula of C 3 H 10 N 2 O 2 S and a molecular weight of 138.19 g/mol . Its structure features both a primary amine and a disubstituted amine linked to a sulfonyl group, which provides differential reactivity for use as a versatile building block in synthetic chemistry . This makes it a valuable scaffold for creating diverse chemical structures and probing structure-activity relationships, particularly in the evolving field of advanced sulfonamide chemistry . The compound has a topological polar surface area (TPSA) of 63.4 Ų . Key Chemical Data: • : 154743-05-2 • Molecular Formula: C 3 H 10 N 2 O 2 S • Molecular Weight: 138.19 g/mol • IUPAC Name: [methyl(sulfamoyl)amino]ethane • SMILES: CCN(C)S(=O)(=O)N Safety Information: This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Note: Specific research applications and mechanistic studies for this compound are an active area of scientific exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[methyl(sulfamoyl)amino]ethane
Source PubChem
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InChI

InChI=1S/C3H10N2O2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZYZXOSQVEAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655802
Record name N-Ethyl-N-methylsulfuric diamide
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Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154743-05-2
Record name N-Ethyl-N-methylsulfuric diamide
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Record name [ethyl(methyl)sulfamoyl]amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Solubility and Stability of [Ethyl(methyl)sulfamoyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for the Characterization of Novel N-Substituted Sulfamoyl Amines

Abstract: The sulfamoyl amine functional group is a critical pharmacophore in a diverse range of therapeutic agents. Understanding the fundamental physicochemical properties of novel compounds containing this moiety is paramount for successful drug development. This guide provides a comprehensive framework for the detailed characterization of the aqueous solubility and chemical stability of the novel compound [Ethyl(methyl)sulfamoyl]amine, hereafter referred to as "Compound S." While specific experimental data for Compound S is not publicly available, this document synthesizes established principles and methodologies for analogous sulfonamide and sulfamide compounds to provide a robust, scientifically-grounded protocol for its evaluation. We detail the causality behind experimental choices, provide step-by-step protocols for solubility and stability assessment, and offer guidance on data interpretation to inform critical development decisions.

Section 1: Introduction and Foundational Principles

The sulfamoyl amine functional group, R-SO₂-NR'R'', is a cornerstone of medicinal chemistry, valued for its ability to act as a stable, non-classical isostere for carboxylic acids and phenols, and for its hydrogen bonding capabilities.[1] The specific substitution on the amine nitrogen, as in the case of this compound (Compound S), can significantly influence its physicochemical properties, including solubility and stability.[2] These two parameters are not merely checkboxes in a development plan; they are foundational pillars that dictate a compound's "developability," influencing everything from formulation design and bioavailability to storage requirements and shelf-life.

Low aqueous solubility can lead to poor absorption, high inter-patient variability, and challenges in developing intravenous formulations.[3] Concurrently, chemical instability can result in the loss of potency and the formation of potentially toxic degradation products.[4] Therefore, a thorough and early characterization of these attributes is a non-negotiable aspect of the drug development process.

This guide is structured to provide researchers with a logical and technically detailed workflow for assessing Compound S. We will first explore the multifaceted nature of solubility and its determination, followed by a rigorous examination of chemical stability through forced degradation studies, all grounded in internationally recognized guidelines.[5][6]

Section 2: Comprehensive Solubility Profiling

Solubility, the phenomenon of a solute dissolving in a solvent to give a homogeneous system, is a critical determinant of a drug's absorption. For oral drug candidates like Compound S, dissolution in the gastrointestinal (GI) tract is the rate-limiting step for absorption. We must consider both thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "true" solubility and is typically determined using the shake-flask method.[7]

  • Kinetic Solubility: The concentration of a compound at the moment a precipitate is first observed when adding a concentrated DMSO stock solution to an aqueous buffer. This high-throughput method is often used in early discovery for rapid screening.[8]

The Influence of pH on the Solubility of Compound S

The structure of Compound S contains an amine group, which is basic. The solubility of such compounds is often highly dependent on the pH of the solution.[9][10] In acidic environments, the amine group will be protonated, forming a charged species that is generally more water-soluble.[11] Conversely, at higher pH values, the compound will be in its neutral, less soluble form. Given the pH range of the human GI tract (pH 1.2 in the stomach to pH 6.8 in the intestine), understanding the pH-solubility profile is essential.[12][13]

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for characterizing the solubility of Compound S.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility (HTS) cluster_thermo Thermodynamic Solubility (Gold Standard) cluster_media Biorelevant Media prep_stock Prepare 20 mM Stock of Compound S in DMSO kinetic_assay Add stock to pH buffers (e.g., pH 4.0, 6.5, 7.4) prep_stock->kinetic_assay thermo_assay Add excess solid Compound S to various media prep_stock->thermo_assay kinetic_detect Detect precipitation (Nephelometry / UV-Vis) kinetic_assay->kinetic_detect thermo_shake Shake at 25°C or 37°C for 24-48h to reach equilibrium thermo_assay->thermo_shake sgf SGF (pH 1.2-2.0) Simulated Gastric Fluid fassif FaSSIF (pH 6.5) Fasted State Simulated Intestinal Fluid fessif FeSSIF (pH 5.0) Fed State Simulated Intestinal Fluid thermo_filter Filter or centrifuge to remove undissolved solid thermo_shake->thermo_filter thermo_quant Quantify concentration in supernatant (HPLC-UV) thermo_filter->thermo_quant

Caption: Workflow for comprehensive solubility assessment of Compound S.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is the gold standard for determining equilibrium solubility and should be performed in various physiologically relevant media.[14][15]

Objective: To determine the equilibrium solubility of Compound S in various aqueous and biorelevant media.

Materials:

  • Compound S (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.6[12]

  • Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) media powders[16][17]

  • HPLC-grade water, acetonitrile, and relevant solvents

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of solid Compound S to a series of vials (e.g., 2 mg per 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

  • Media Addition: Add 1 mL of each test medium (Water, PBS, SGF, FaSSIF, FeSSIF) to duplicate or triplicate vials.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant, moderate speed at a controlled temperature (e.g., 25°C or 37°C). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[7] Some guidelines suggest sampling at multiple time points (e.g., 24h and 48h) to confirm equilibrium.[15]

  • Separation: After equilibration, allow the vials to stand for a short period. Carefully remove the supernatant by either centrifuging the vials and drawing off the clear liquid or by filtering through a 0.22 µm syringe filter to remove all solid particles.

  • Quantification: Prepare a standard curve of Compound S in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant and analyze by a validated HPLC-UV method to determine the concentration.[18]

  • Data Reporting: Report the solubility as the average concentration (e.g., in µg/mL or µM) for each medium.

Data Presentation: Solubility Profile of Compound S

Quantitative data should be summarized in a clear, comparative table.

Medium pH Composition Solubility at 25°C (µg/mL) Solubility at 37°C (µg/mL)
Deionized Water~7.0-[Experimental Value][Experimental Value]
PBS7.4Phosphate Buffer, Saline[Experimental Value][Experimental Value]
SGF1.6Simulated Gastric Fluid[12][Experimental Value][Experimental Value]
FaSSIF6.5Fasted State Intestinal[16][Experimental Value][Experimental Value]
FeSSIF5.0Fed State Intestinal[19][Experimental Value][Experimental Value]

Section 3: Chemical Stability and Degradation Pathway Analysis

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4] Forced degradation, or stress testing, is a critical component of this process. It involves intentionally degrading the compound under more extreme conditions than those used for long-term stability studies.[20]

The core objectives of forced degradation are:

  • To identify potential degradation products.

  • To elucidate degradation pathways.

  • To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[21]

Predicted Degradation Pathways for a Sulfamoyl Amine

While the sulfamoyl amine group is relatively stable, it is not inert.[1] The most probable non-metabolic degradation pathway for compounds of this class is hydrolysis of the sulfur-nitrogen (S-N) bond, particularly under strongly acidic or basic conditions. Oxidation of the sulfur atom is also a possibility.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent This compound (Compound S) acid_base Strong Acid (H⁺) or Strong Base (OH⁻) parent->acid_base oxidant Oxidizing Agent (e.g., H₂O₂) parent->oxidant product1 Ethanesulfonic Acid acid_base->product1 S-N Cleavage product2 N-Methyl-N-ethylamine acid_base->product2 S-N Cleavage product3 N-Oxide or other oxidized species oxidant->product3

Caption: Hypothetical degradation pathways for Compound S.

Protocol: Forced Degradation Study

This protocol outlines a standard set of stress conditions as recommended by ICH guidelines.[5]

Objective: To identify the degradation products and pathways for Compound S under various stress conditions.

Materials:

  • Compound S

  • Solutions of HCl (0.1 M), NaOH (0.1 M), and H₂O₂ (3%)

  • HPLC-grade water and organic solvents

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled ovens/water baths

  • Validated HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare solutions of Compound S (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following conditions in parallel. Include a control sample protected from stress at each time point.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Store at 60°C.

    • Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature.

    • Thermal: Store the solution at 60°C, protected from light.

    • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or slow, adjust the stressor concentration or temperature.

  • Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradant masses.

  • Mass Balance: Calculate the mass balance at each time point. This is the sum of the assay value of the parent compound and the levels of all known and unknown degradation products. A good mass balance (95-105%) provides confidence that all major degradants have been detected.

Data Presentation: Forced Degradation Summary
Stress Condition % Degradation of Compound S Number of Degradants Detected Major Degradant(s) (Peak Area %) Mass Balance (%)
0.1 M HCl, 60°C, 24h[Value][Value][Peak ID, % Area][Value]
0.1 M NaOH, 60°C, 24h[Value][Value][Peak ID, % Area][Value]
3% H₂O₂, RT, 24h[Value][Value][Peak ID, % Area][Value]
Thermal, 60°C, 24h[Value][Value][Peak ID, % Area][Value]
Photolytic (ICH Q1B)[Value][Value][Peak ID, % Area][Value]

Section 4: Synthesis, Interpretation, and Next Steps

The data generated from these studies provide a holistic view of the physicochemical liabilities of Compound S.

  • Interpreting Solubility Data: If solubility is low (<10 µg/mL) in biorelevant media, this is a significant flag for potential bioavailability issues. The pH-solubility profile will guide formulation strategies. For a basic compound like Compound S, if solubility is high in SGF but low in FaSSIF, there is a risk of the drug precipitating upon transfer from the stomach to the intestine.[19] This might necessitate the development of an amorphous solid dispersion or other solubility-enhancing formulation.

  • Interpreting Stability Data: The forced degradation results are foundational. They identify the "Achilles' heel" of the molecule. If significant degradation is observed under hydrolytic conditions, the drug product will require protection from moisture. If it is photolabile, light-protective packaging will be mandatory. The identified degradants must be monitored in long-term stability studies, and if they exceed qualification thresholds, they may require toxicological assessment.

The self-validating nature of these protocols lies in their integrated approach. The stability-indicating method developed during forced degradation is the same method used to quantify concentration in solubility studies and to monitor long-term stability, ensuring consistency and reliability across the characterization package. The insights gained allow scientists to proactively mitigate risks, design robust formulations, and define appropriate storage conditions, ultimately accelerating the journey from a promising molecule to a viable drug product.

References

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  • Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides. (2017). Acta Chimica Slovenica.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives. (2023).
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  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
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  • Solubility of Amino Acids: Influence of the pH value.
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  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics. (2024).
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  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium. (2014).
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  • Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1. (2015). PubMed.
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  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chrom
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  • Sulfonamides: Structure, SAR, Mechanism of action and Resistance. (2022). YouTube.
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Sources

A Comprehensive Technical Guide to the Thermochemical Properties of Substituted Sulfamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted sulfamides are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Their biological efficacy is intimately linked to their physicochemical properties, which are, in turn, governed by their underlying thermochemistry. This technical guide provides an in-depth exploration of the key thermochemical properties of substituted sulfamides, offering a resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of critical parameters such as enthalpy of formation, enthalpy of sublimation, and Gibbs free energy. A significant focus is placed on the practical aspects of their determination, contrasting and detailing both established experimental methodologies like rotating-bomb combustion calorimetry and cutting-edge computational approaches. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to elucidate the structure-thermochemical property relationships that are pivotal for the rational design and development of next-generation sulfamide-based therapeutics.

Introduction: The Sulfamide Moiety in Drug Discovery

The sulfamide functional group, -NH-SO₂-NH-, is a highly versatile scaffold in drug design. Its ability to act as a hydrogen bond donor and acceptor, coupled with its conformational flexibility and chemical stability, has led to its incorporation into a multitude of clinically significant drugs. These include diuretics, anti-inflammatory agents, antivirals, and anticancer therapeutics.[1][4][5][6][7]

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is profoundly influenced by its thermochemical characteristics. Properties such as lattice energy (related to the enthalpy of sublimation), heat of formation, and Gibbs free energy of solvation dictate critical pharmaceutical attributes including:

  • Solubility and Bioavailability: The energy required to break the crystal lattice and solvate the molecule is a primary determinant of its solubility.

  • Metabolic Stability: The strength of chemical bonds within the molecule, reflected in the enthalpy of formation, can influence its susceptibility to metabolic degradation.

  • Target Binding Affinity: The energetics of the molecule play a crucial role in the thermodynamics of drug-receptor interactions.

Therefore, a comprehensive understanding and accurate determination of these thermochemical properties are not merely academic exercises; they are essential for informed lead optimization and rational drug design.

Fundamental Thermochemical Properties

Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability. For sulfamides, this value is influenced by the nature of the substituent groups, which can introduce ring strain, steric hindrance, or stabilizing resonance effects.

Enthalpy of Sublimation (ΔsubH°)

Sublimation is the phase transition from a solid directly to a gas.[8][9] The enthalpy of sublimation is a measure of the energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice. For drug molecules, this property is critical as it directly relates to the lattice energy and has significant implications for solubility and dissolution rates. It is a key parameter in the thermodynamic cycle used to determine gas-phase enthalpies of formation from condensed-phase experimental data.

Gibbs Free Energy (G) and pKa

The Gibbs free energy combines enthalpy and entropy to determine the spontaneity of a process. In drug development, the Gibbs free energy of processes like solvation and binding is of paramount importance. A related and crucial property is the pKa, or acid dissociation constant, which is derived from the standard Gibbs free energy change of the ionization reaction. The ionization state of a sulfamide at physiological pH affects its solubility, membrane permeability, and interaction with biological targets.[10]

Experimental Determination of Thermochemical Properties

The accurate experimental determination of thermochemical data for sulfur-containing compounds presents unique challenges.[11] However, well-established, rigorous methodologies exist to provide reliable data.

Combustion Calorimetry for Enthalpy of Formation

The enthalpy of formation of organic compounds is most commonly determined indirectly by measuring the enthalpy of combustion. For sulfur-containing compounds like sulfamides, this requires a specialized technique known as rotating-bomb calorimetry.

Causality Behind the Choice of Rotating-Bomb Calorimetry: Standard static-bomb calorimetry is inadequate for sulfur compounds. During combustion, sulfur is oxidized to a mixture of sulfur dioxide (SO₂) and trioxide (SO₃), which then form sulfurous and sulfuric acids in the presence of water. This results in an ill-defined final state, as the proportion of these acids can vary. A rotating-bomb calorimeter contains an alkaline solution (e.g., hydrazine dihydrochloride) and its rotation after combustion ensures that all sulfur oxides are converted into a single, well-defined sulfuric acid solution. This allows for an accurate energy correction and thus a reliable enthalpy of combustion measurement.[11][12][13]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of the high-purity sulfamide sample (mass accurately determined) is placed in a platinum crucible. A known mass of a mineral oil (as a combustion auxiliary) may be added to ensure complete combustion.

  • Bomb Assembly: The crucible is placed in the bomb. A platinum fuse wire is positioned to contact the sample. A small, known volume of an alkaline solution is added to the bomb.

  • Pressurization: The bomb is sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetric Measurement:

    • The bomb is placed in the calorimeter, which is filled with a precisely known mass of water.

    • The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time.

    • The sample is ignited by passing a current through the fuse wire.

    • The temperature is recorded throughout the reaction period and a final equilibrium period.

  • Analysis of Products:

    • The bomb is depressurized, and the gaseous contents are analyzed for carbon dioxide.

    • The liquid contents of the bomb are carefully collected. The amount of sulfuric acid is determined by titration (e.g., with a standard Ba(OH)₂ solution), and nitric acid (from residual N₂ in the bomb) is determined by a suitable method.

  • Data Analysis: The corrected temperature rise is used, along with the energy equivalent of the calorimeter (determined by burning a standard like benzoic acid), to calculate the total energy change. Corrections are applied for the combustion of the auxiliary oil, the fuse wire, and the formation of nitric acid. The standard enthalpy of combustion is then calculated.

Workflow for Combustion Calorimetry

G cluster_prep Preparation cluster_run Calorimetric Run cluster_analysis Analysis & Calculation Sample Weigh High-Purity Sulfamide Sample Bomb Assemble Bomb: Add Sample, Fuse, Alkaline Solution Sample->Bomb Pressurize Charge with O₂ to ~30 atm Bomb->Pressurize Equilibrate Place Bomb in Calorimeter & Equilibrate Pressurize->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Record Temperature (Initial, Main, Final Periods) Ignite->Record Analyze Analyze Bomb Contents (H₂SO₄, HNO₃, CO₂) Record->Analyze Calculate_E Calculate Total Energy Change with Corrections Analyze->Calculate_E Calculate_H Determine Standard Enthalpy of Combustion (ΔcH°) Calculate_E->Calculate_H Result ΔfH° (condensed phase) Calculate_H->Result

Caption: Workflow for determining the condensed-phase enthalpy of formation using rotating-bomb calorimetry.

Determination of Enthalpy of Sublimation

Several methods can be used to determine the enthalpy of sublimation. A common and reliable technique involves measuring the vapor pressure of the solid as a function of temperature and applying the Clausius-Clapeyron equation.

Experimental Protocol: Knudsen Effusion Method

  • Apparatus: A Knudsen effusion cell (a small, thermostatted container with a very small orifice) is loaded with the sulfamide sample. The cell is placed in a high-vacuum system.

  • Measurement: The cell is heated to a series of precise temperatures. At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured using a microbalance.

  • Calculation: The rate of mass loss is used to calculate the vapor pressure (p) at each temperature (T).

  • Data Analysis: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(p) versus 1/T, according to the integrated form of the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC) can also be used to determine the enthalpy of fusion, which is the energy required for melting.[14] While not a direct measure of sublimation, it is a key thermochemical parameter.

Computational Approaches to Thermochemical Properties

Experimental thermochemistry is resource-intensive and not always feasible.[11] Computational chemistry provides a powerful alternative for estimating these properties.

High-Accuracy Composite Methods

For achieving "chemical accuracy" (typically within ~1 kcal/mol of experimental values), high-accuracy composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3) theories are the gold standard.[15][16]

Causality Behind Composite Methods: These methods are designed to approximate a very high-level calculation with a large basis set by combining the results of several lower-level calculations. They extrapolate to the complete basis set limit and include corrections for higher-order electron correlation effects, core-valence effects, and zero-point vibrational energies. This approach provides a balance between accuracy and computational cost. For instance, the CBS-QB3 method has shown high accuracy for sulfur-containing species.[15]

Computational Workflow: G4/CBS-QB3 for Enthalpy of Formation

  • Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed with progressively larger basis sets and higher levels of theory (e.g., MP2, MP4, CCSD(T)).

  • Extrapolation: The energies are extrapolated to the complete basis set limit.

  • Higher-Level Corrections: Empirical corrections are added to account for remaining deficiencies in the calculations.

  • Enthalpy of Formation Calculation: The total atomization energy is calculated, and by using the known experimental enthalpies of formation of the constituent atoms, the gas-phase enthalpy of formation of the molecule is derived.

Logical Relationship for Thermochemical Property Determination

G cluster_exp Experimental Route cluster_comp Computational Route Mol Substituted Sulfamide Molecule Comb Combustion Calorimetry Mol->Comb Sub Sublimation Measurement Mol->Sub G4 High-Accuracy Methods (G4, CBS-QB3, etc.) Mol->G4 H_cond ΔfH° (condensed) Comb->H_cond H_sub ΔsubH° Sub->H_sub H_gas_exp ΔfH° (gas, experimental) H_cond->H_gas_exp H_sub->H_gas_exp H_gas_comp ΔfH° (gas, calculated) G4->H_gas_comp H_gas_exp->H_gas_comp Comparison & Validation

Caption: Relationship between experimental and computational routes for determining the gas-phase enthalpy of formation.

Data and Structure-Property Relationships

The thermochemical properties of sulfamides are highly dependent on the nature of their substituents. While a comprehensive database is beyond the scope of this guide, we can summarize key findings from the literature.

A study on a series of sulfonamides by Martínez et al. (2003) using DSC provided valuable data on their melting points and enthalpies of fusion.[14] These values are crucial for understanding the crystal lattice energy.

Table 1: Thermal Properties of Selected Sulfonamides

CompoundAbbreviationMelting Point (Tfus) / °CEnthalpy of Fusion (ΔfusH) / kJ mol⁻¹
SulfanilamideSA162.223.3
SulfacetamideSCM182.029.8
SulfapyridineSP189.540.47
SulfadiazineSD259.544.3
SulfamerazineSMR235.341.3
SulfamethazineSMT195.839.2
SulfathiazoleSTL199.830.3
SulfamethoxazoleSMX167.533.76
Data sourced from Martínez et al., J. Braz. Chem. Soc., 2003.[14]

Analysis of Structure-Property Relationships:

  • Hydrogen Bonding: The high melting point and enthalpy of fusion of sulfadiazine (SD) can be attributed to strong intermolecular hydrogen bonding in its crystal structure.[14]

  • Substituent Effects on Acidity (pKa): The nature of the heterocyclic or aromatic group attached to the sulfonyl group significantly influences the acidity of the sulfonamide N-H proton. Electron-withdrawing groups generally lower the pKa, making the proton more acidic. This is critical for the mechanism of action of many sulfonamide drugs, such as carbonic anhydrase inhibitors.[1]

  • Hydrophobicity (log P): The lipophilicity of the substituents, often quantified by the partition coefficient (log P), is a key determinant of a drug's pharmacokinetic profile. Computational studies have shown that increasing the length of an alkyl chain substituent generally increases the log P value, making the molecule more hydrophobic.[10]

Applications in Drug Development

An understanding of thermochemical properties directly informs several stages of the drug development pipeline:

  • Lead Optimization: By understanding how different substituents affect properties like pKa and log P, medicinal chemists can rationally modify a lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different lattice energies (and thus different enthalpies of sublimation), leading to variations in solubility and stability. Calorimetric methods like DSC are essential tools for identifying and characterizing polymorphs.[17]

  • Formulation Development: Knowledge of a drug's solubility, which is thermodynamically linked to its melting properties and enthalpy of fusion, is fundamental for designing effective oral or parenteral formulations.

Conclusion

The thermochemical properties of substituted sulfamides are not merely fundamental physical constants but are critical determinants of their behavior as therapeutic agents. This guide has outlined the key parameters of interest and detailed the robust experimental and computational methodologies required for their accurate determination. The interplay between molecular structure and thermochemical properties is intricate, and a deep understanding of these relationships is indispensable for the modern drug development professional. As computational methods continue to increase in accuracy and experimental techniques become more refined, the ability to predict and measure these properties will further empower the rational design of safer and more effective sulfamide-based drugs.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Tacic, A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arhiv za farmaciju, 72(3), 205-233. [Link]

  • Martínez, F., Gómez, A., & Ávila, C. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

  • Chen, C.-C., et al. (2021). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega, 6(4), 2843-2856. [Link]

  • Salta, Z., et al. (2017). Correcting the experimental enthalpies of formation of some members of the biologically significant sulfenic acids family. The Journal of Physical Chemistry A, 121(8), 1759-1771. [Link]

  • Szewczyk, J., et al. (2021). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry A, 125(30), 6667-6677. [Link]

  • Paulechka, E., & Kazakov, A. (2021). Efficient Ab Initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 125(36), 8116-8131. [Link]

  • Hubbard, W. N., et al. (1956). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry, 60(10), 1325–1330. [Link]

  • ResearchGate. (n.d.). Structures of diuretic drugs containing sulfonamide group.[Link]

  • Othman, A., et al. (2014). Calorimetric investigation of solvent-mediated transformation of sulfamerazine polymorphism. PubMed, 23(1), 156-62. [Link]

  • Sharma, S., et al. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed, 37(11), 1629-1650. [Link]

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  • Perlovich, G. L., et al. (2009). Studying thermodynamic aspects of sublimation, solubility and solvation processes and crystal structure analysis of some sulfonamides. PubMed, 20(3), 499-509. [Link]

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Methodological & Application

Application Notes and Protocols for the N-Alkylation of Sulfamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

N-alkylated sulfamides are a cornerstone of modern medicinal chemistry and drug development. This structural motif is present in a wide array of therapeutic agents, owing to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in crucial hydrogen bonding interactions with biological targets. The synthesis of N-alkylated sulfamides is, therefore, a critical transformation for researchers in the pharmaceutical sciences. This application note provides a detailed guide to the experimental setup for the N-alkylation of sulfamides, offering insights into various synthetic strategies and providing robust, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that the described methods are not just a series of steps but a self-validating system for achieving successful N-alkylation.

Mechanistic Considerations and Strategic Approaches

The N-alkylation of sulfamides can be approached through several distinct strategies, each with its own set of advantages and considerations. The choice of method often depends on the substrate scope, functional group tolerance, and desired stereochemical outcome.

Catalytic N-Alkylation using Alcohols: A Green Chemistry Approach

A significant advancement in N-alkylation is the use of alcohols as alkylating agents, a method that aligns with the principles of green chemistry by producing water as the only byproduct.[1] This transformation is typically facilitated by transition metal catalysts, such as those based on manganese or iridium, through a "borrowing hydrogen" or "hydrogen transfer" mechanism.[1][2][3]

The catalytic cycle, as illustrated below, initiates with the oxidation of the alcohol to an aldehyde by the metal catalyst. The aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the metal hydride species, which was formed during the initial oxidation step, to yield the N-alkylated sulfamide and regenerate the active catalyst.[1][2]

Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle RCH2OH R-CH2OH (Alcohol) RCHO R-CHO (Aldehyde) RCH2OH->RCHO -H2 Imine R-CH=N-SO2R' (N-Sulfonylimine) RCHO->Imine + H2N-SO2R' Product R-CH2-NH-SO2R' (N-Alkylsulfamide) Imine->Product + [M]-H Catalyst_resting [M] (Resting Catalyst) Catalyst_active [M]-H (Active Catalyst) Catalyst_resting->Catalyst_active + H2 H2NSO2R H2N-SO2R' (Sulfamide)

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation of sulfamides.

This method is highly atom-economical and avoids the use of stoichiometric activating reagents or leaving groups. A variety of primary and some secondary alcohols can be employed as alkylating agents.[1][2]

Classical N-Alkylation with Alkyl Halides

The reaction of a sulfonamide with an alkyl halide in the presence of a base is a traditional and widely used method for N-alkylation. The acidity of the N-H protons of a primary sulfamide allows for deprotonation by a suitable base to form a nucleophilic sulfonamide anion, which then displaces the halide from the alkylating agent.

To circumvent issues with slow reaction times, potential dialkylation, and purification difficulties, a solid-phase approach using an anion exchange resin can be employed.[4] In this method, the sulfonamide is supported on the resin, and the reaction with the alkyl halide is carried out in an alcoholic medium, simplifying the workup procedure.[4]

The Mitsunobu Reaction: Stereochemical Control

For the N-alkylation of sulfamides with chiral secondary alcohols, the Mitsunobu reaction is an invaluable tool as it proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center.[5] This reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] The sulfonamide then acts as the nucleophile, displacing the activated hydroxyl group.

Mitsunobu Reaction Workflow cluster_workflow Mitsunobu Reaction Experimental Workflow Start Start: Combine Sulfonamide, Alcohol, and PPh3 in an anhydrous solvent. Cool Cool the reaction mixture to 0 °C. Start->Cool Add_Azodicarboxylate Slowly add DEAD or DIAD to the cooled mixture. Cool->Add_Azodicarboxylate React Allow the reaction to warm to room temperature and stir until completion. Add_Azodicarboxylate->React Workup Perform aqueous workup and extraction. React->Workup Purify Purify the product by chromatography. Workup->Purify

Caption: A generalized experimental workflow for the Mitsunobu reaction.

The choice of azodicarboxylate and solvent can be critical for optimizing the reaction yield and minimizing side products. This method is particularly useful in the synthesis of complex molecules and natural products where precise stereochemical control is paramount.[5]

Strategic Use of Protecting Groups

In cases where the sulfamide or the alkylating agent contains other reactive functional groups, a protecting group strategy may be necessary. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the sulfonamide nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7][8][9] The general strategy involves:

  • Protection: The primary sulfamide is first protected with a Boc group.

  • Alkylation: The N-Boc protected sulfamide is then alkylated.

  • Deprotection: The Boc group is removed to yield the desired N-alkylated sulfamide.[8][10][11]

This approach provides an additional layer of control and can be crucial for the successful synthesis of complex, polyfunctional molecules.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates being used.

Protocol 1: Manganese-Catalyzed N-Alkylation of a Sulfonamide with a Primary Alcohol (Borrowing Hydrogen Approach)

This protocol is adapted from the work of Reed-Berendt et al.[3]

Materials and Reagents:

Reagent/MaterialSupplierGrade
Sulfonamide (e.g., p-toluenesulfonamide)Sigma-Aldrich≥98%
Primary Alcohol (e.g., benzyl alcohol)Sigma-Aldrich≥99%
[Mn(CO)₅Br]Strem Chemicals98%
PNP Pincer LigandCustom SynthesisAs per literature
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous, ≥99%
XylenesAcros OrganicsAnhydrous, ≥99%
10 mL Microwave Vial with Crimp CapVWR-
Magnetic Stirrer BarVWR-
Heating BlockIKA-

Procedure:

  • Catalyst Preparation: Prepare the Mn(I) PNP pincer precatalyst according to literature procedures.[2]

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stirrer bar, add the sulfonamide (1.00 mmol, 1.0 equiv), the Mn(I) precatalyst (0.05 mol %), and potassium carbonate (10 mol %).

  • Addition of Reagents: Add the primary alcohol (1.00 mmol, 1.0 equiv) and xylenes (1 mL).

  • Reaction Conditions: Crimp the vial shut and place it in a preheated heating block at 150 °C. Stir the reaction mixture vigorously for 24 hours.

  • Workup and Purification:

    • Cool the reaction vessel to room temperature and carefully uncap the vial.

    • Add water (1 mL) and ethyl acetate (1 mL) to the reaction mixture and stir for 5 minutes.

    • Separate the layers and wash the aqueous layer with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of a Sulfonamide via the Mitsunobu Reaction

This protocol is a general procedure based on established Mitsunobu reaction conditions.[5]

Materials and Reagents:

Reagent/MaterialSupplierGrade
SulfonamideSigma-Aldrich≥98%
AlcoholSigma-Aldrich≥99%
Triphenylphosphine (PPh₃)Acros Organics99%
Diisopropyl Azodicarboxylate (DIAD)Sigma-Aldrich94%
Tetrahydrofuran (THF)Acros OrganicsAnhydrous, ≥99.9%
Round-Bottom FlaskVWR-
Magnetic Stirrer BarVWR-
Ice Bath--

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the reagents.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the cooled, stirring solution. An exothermic reaction and a color change are typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography on silica gel to separate the desired N-alkylated sulfamide from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

Conclusion

The N-alkylation of sulfamides is a versatile and essential transformation in organic synthesis, particularly within the realm of drug discovery. By understanding the underlying mechanisms of different alkylation strategies, researchers can make informed decisions to select the most appropriate method for their specific synthetic goals. The catalytic "borrowing hydrogen" approach offers an environmentally benign and atom-economical route, while the classic Mitsunobu reaction provides a powerful tool for stereocontrolled synthesis. The judicious use of protecting groups further expands the scope and applicability of these methods. The protocols provided herein serve as a robust foundation for the successful implementation of these key synthetic transformations.

References

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  • Fisyuk, A. S., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 5-13. [Link]

  • He, L., et al. (2023). Copper-Catalyzed Sulfur Alkylation of Sulfenamides with N-Sulfonylhydrazones. Organic Letters, 25(33), 6133–6138. [Link]

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  • Minakata, S., et al. (2021). Intramolecular C-H Amination of N-Alkylsulfamides by tert-Butyl Hypoiodite or N-Iodosuccinimide. The Journal of Organic Chemistry, 86(20), 14358–14367. [Link]

  • Aouf, C., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235. [Link]

  • Bolm, C., et al. (2021). N-Boc deprotection of primary and secondary sulfonimidamide. ResearchGate. [Link]

  • Bibi, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3147. [Link]

  • Taylor, R. J. K., et al. (2017). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 15(46), 9827-9838. [Link]

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  • Hanson, J. E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23891-23895. [Link]

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  • Wang, D., et al. (2016). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry, 14(3), 858-861. [Link]

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Application Notes and Protocols for Developing Cell-Based Assays with N-Ethyl-N-methyl Sulfamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of N-Substituted Sulfamides in Drug Discovery

The sulfamide functional group, SO₂(NH₂)₂, and its derivatives have long been a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1][2] While the initial breakthrough of sulfonamides was in the realm of antibacterials, their structural versatility has enabled the exploration of a much broader pharmacological landscape.[3][4] Contemporary research has unveiled their potential as anticancer, anti-inflammatory, and antiviral agents.[3][5] This has been largely attributed to their ability to inhibit key enzymes and modulate critical cellular signaling pathways.[6]

N-substituted sulfamide derivatives, including the foundational structure of N-Ethyl-N-methyl sulfamide, represent a promising class of small molecules for drug discovery. Their activity is often linked to the inhibition of enzymes such as carbonic anhydrases, which are crucial for pH regulation in tumor microenvironments, and receptor tyrosine kinases (RTKs) like VEGFR-2 that are pivotal in angiogenesis.[7][8][9] Furthermore, some sulfonamides interfere with the folate biosynthesis pathway in microorganisms, a mechanism that is not present in humans, providing a basis for selective antimicrobial activity.[10][11]

Cell-based assays are indispensable tools for elucidating the biological effects of such novel chemical entities.[12] They provide a physiologically relevant context to study cytotoxicity, effects on cell proliferation, and the induction of apoptosis, thereby offering critical insights into a compound's mechanism of action and therapeutic potential early in the drug development pipeline.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust cell-based assays to characterize the biological activity of N-Ethyl-N-methyl sulfamide and its derivatives. The protocols and insights provided herein are designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure data of the highest integrity.

Section 1: Foundational Assays for Characterizing Bioactivity

The initial characterization of a novel compound typically involves assessing its impact on cell viability and proliferation. These foundational assays provide a broad overview of the compound's potency and are essential for determining appropriate concentration ranges for more detailed mechanistic studies.

Assessing Cytotoxicity and Cell Viability: The WST-1 Assay

The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity.[13][14] The assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.

Rationale for Selection: The WST-1 assay is chosen for its high sensitivity, broad linear range, and simple, one-step procedure, making it suitable for high-throughput screening.[13] Unlike MTT, the formazan product of WST-1 is water-soluble, eliminating a solubilization step and reducing potential errors.[15]

Experimental Workflow: WST-1 Assay

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Sulfonamide Sulfonamide Derivative Sulfonamide->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene expression for: - Proliferation - Survival - Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Potential mechanism of action of a sulfonamide derivative inhibiting the VEGFR-2 signaling pathway.

Experimental Approach: Western Blotting for Phospho-Protein Analysis

  • Principle: Western blotting can be used to detect changes in the phosphorylation status of key proteins within a signaling cascade, providing direct evidence of pathway inhibition.

  • Methodology:

    • Treat cells with the sulfonamide derivative for a short duration (e.g., 15-60 minutes) before stimulating with the relevant growth factor (e.g., VEGF).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-VEGFR-2, phospho-ERK, phospho-Akt) and total protein as a loading control.

    • Detect the primary antibodies with secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Expected Outcome: Treatment with an effective inhibitor should lead to a dose-dependent decrease in the phosphorylation of VEGFR-2 and its downstream targets.

Assessing Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. T[6][17]umor-associated isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. S[5][6]ulfonamides are a well-established class of CA inhibitors.

[18]Experimental Approach: Cell-Based Carbonic Anhydrase Activity Assay

  • Principle: The activity of cellular CAs can be measured by assessing their esterase activity, which is a characteristic of this enzyme family. A[19] colorimetric substrate is used, and the inhibition of color development in the presence of the compound indicates CA inhibition.

  • Methodology:

    • Prepare cell lysates from cells treated with the sulfonamide derivative.

    • Use a commercially available CA activity assay kit, which typically includes a specific CA substrate and a known inhibitor (e.g., acetazolamide) as a positive control. [17] 3. Follow the kit's protocol to measure the esterase activity in a 96-well plate format.

  • Expected Outcome: A reduction in colorimetric signal in samples treated with the N-Ethyl-N-methyl sulfamide derivative, similar to the effect of the positive control inhibitor, would suggest CA inhibitory activity.

[6]#### 3.3. Investigating Antimicrobial Activity: Targeting the Folate Pathway

In many bacteria, the folate biosynthesis pathway is essential for the synthesis of nucleic acids and certain amino acids. S[20]ulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme in this pathway that is absent in humans, making it an excellent target for antimicrobial agents.

[11]Hypothesized Mechanism: Inhibition of Bacterial Folate Synthesis

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF ... Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolate (THF) DHF->THF via DHFR Synthesis Nucleic Acid & Amino Acid Synthesis THF->Synthesis

Caption: Mechanism of action of sulfonamide derivatives as inhibitors of the bacterial folate synthesis pathway.

Experimental Approach: Bacterial Growth Inhibition Assay (Broth Microdilution)

  • Principle: The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Methodology:

    • Prepare serial dilutions of the N-Ethyl-N-methyl sulfamide derivative in a 96-well plate containing a suitable bacterial growth medium.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Expected Outcome: An effective antimicrobial sulfonamide will show a low MIC value against susceptible bacterial strains.

Section 4: Troubleshooting and Best Practices

  • Compound Solubility: Poor aqueous solubility is a common issue with small molecules. P[4]repare high-concentration stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the assay is low and consistent across all wells. I[4]f precipitation is observed, consider using a different solvent or modifying the compound's formulation.

  • Off-Target Effects: At high concentrations, small molecules may exhibit off-target effects. I[4]t is crucial to perform dose-response experiments and use the lowest effective concentration. C[4]omparing the activity of the compound across multiple cell lines can also provide insights into its specificity.

  • Controls are Key: Every assay should include appropriate controls to ensure the validity of the results. [21] * Negative Control: Vehicle-treated cells to establish the baseline response.

    • Positive Control: A known inducer of the measured effect (e.g., a known cytotoxic drug for a viability assay) to confirm that the assay is working correctly.

    • No-Cell Control: To determine the background signal of the assay reagents.

  • Assay Optimization: The protocols provided are a starting point. Incubation times, cell densities, and reagent concentrations may need to be optimized for specific cell lines and experimental conditions to achieve the best results.

This guide provides a structured and scientifically grounded approach to developing and executing cell-based assays for the characterization of N-Ethyl-N-methyl sulfamide derivatives. By starting with foundational assays to assess cytotoxicity and proliferation, followed by more detailed investigations into the mechanism of cell death and the modulation of specific signaling pathways, researchers can build a comprehensive biological profile of their compounds. The emphasis on understanding the rationale behind experimental choices and incorporating robust controls will ensure the generation of reliable and reproducible data, ultimately accelerating the journey of these promising molecules from the laboratory to potential therapeutic applications.

References

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  • Davarani, S. S. H., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. International Journal of Hematology-Oncology and Stem Cell Research, 7(2), 1-7. [Link]

  • Grivas, K., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 1-13. [Link]

  • Sabbione, F., et al. (2025). Cyclic N‐2‐Chloroethyl‐sulfamide Compounds with a Phosphonate Moiety: Synthesis, Characterization, X‐Ray Crystallographic Study and Antimicrobial Evaluation. ChemistrySelect, 10(29), e202501831. [Link]

  • Majmudar, J. D., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 177(5), 1378-1393.e21. [Link]

  • El-Sayed, M. A. A., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

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  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

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Application Note & Protocol Guide: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of [Ethyl(methyl)sulfamoyl]amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug development, the synthesis and analysis of novel chemical entities are foundational. Sulfonamide-containing compounds, and specifically sulfamoyl amines like [Ethyl(methyl)sulfamoyl]amine, are prevalent pharmacophores.[1] Their synthesis, often involving the coupling of amines and thiols or their derivatives, requires meticulous monitoring to ensure reaction completion, quantify yield, and identify potential impurities.[2][3] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for these analytical challenges, offering high sensitivity and specificity.

This comprehensive guide provides detailed methodologies for the analysis of reactions involving this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the methodological choices. We will explore method development strategies, detailed analytical protocols, and the validation framework that ensures data integrity and trustworthiness.

Part 1: The Analytical Challenge of this compound

This compound is a small, polar molecule. Such compounds present a significant challenge for traditional reversed-phase liquid chromatography.[4] Key analytical hurdles include:

  • Poor Retention: The high hydrophilicity of the analyte leads to minimal interaction with non-polar stationary phases (like C18), causing it to elute near the solvent front, where matrix effects can be most pronounced.

  • Ion Suppression/Enhancement: In LC-MS, co-eluting species from the reaction matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.

  • Lack of a Strong Chromophore: For HPLC with UV detection, the molecule may not possess a significant UV-absorbing functional group, necessitating derivatization or the use of alternative detectors.

Addressing these challenges requires a thoughtful approach to method development, focusing on enhancing retention and ensuring selective, sensitive detection.

Part 2: HPLC Method Development for Reaction Monitoring

For routine monitoring of reaction progress where the primary goal is to track the disappearance of starting materials and the appearance of the product, an HPLC-UV method can be sufficient, especially if key reactants or the product have a suitable chromophore. Given the structure of this compound, direct UV detection might be challenging. Therefore, pre-column derivatization is a robust strategy.[5][6]

Causality Behind Experimental Choices: Why Derivatization?

Amines are frequently analyzed by HPLC using derivatization to attach a chromophoric or fluorophoric tag.[6] This serves two primary purposes:

  • Enhanced Detection: It imparts a strong UV-absorbing or fluorescent property to the analyte, dramatically increasing sensitivity.

  • Improved Chromatography: The derivatizing agent is often a larger, more hydrophobic molecule, which increases the retention of the polar amine on a reversed-phase column.

A common and effective derivatizing agent for amines is Dansyl Chloride (DNS-Cl). It reacts with primary and secondary amines to form highly fluorescent and UV-active sulfonamide derivatives.

Protocol 1: HPLC-UV Analysis via Pre-Column Derivatization

This protocol outlines a method for quantifying this compound in a reaction mixture.

1. Sample Preparation and Derivatization: a. Aliquots of the reaction mixture are taken at specified time points. b. Quench the reaction if necessary (e.g., by dilution in a cold, aprotic solvent like acetonitrile). c. Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) with acetonitrile. d. To 100 µL of the diluted sample, add 200 µL of a Dansyl Chloride solution (1.5 mg/mL in acetonitrile) and 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5). e. Vortex the mixture and incubate at 60°C for 45 minutes in the dark. f. After incubation, add 100 µL of a 2% methylamine solution in water to quench the excess Dansyl Chloride. Vortex and wait 10 minutes. g. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis or Diode Array Detector (DAD)Standard, reliable instrumentation for pharmaceutical analysis. A DAD allows for peak purity assessment.[7]
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB-C18)The dansylated derivative is significantly less polar than the parent amine, allowing for good retention on a standard C18 column.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and is compatible with mass spectrometry if the method is transferred.[8]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min: 50% B; 5-20 min: 50-90% B; 20-22 min: 90% B; 22-25 min: 90-50% B; 25-30 min: 50% BA gradient is necessary to elute the derivatized product, unreacted starting materials, and byproducts within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection UV at 254 nm or 340 nmThe dansyl group has strong absorbance at these wavelengths. Monitoring multiple wavelengths can help differentiate components.

Part 3: LC-MS/MS Method for High-Sensitivity Quantification and Impurity Profiling

For definitive quantification, especially at low concentrations, and for the identification of unknown impurities, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[9][10] It offers unparalleled sensitivity and selectivity, allowing for the direct analysis of the underivatized this compound.

Causality Behind Experimental Choices: HILIC and ESI
  • Hydrophilic Interaction Liquid Chromatography (HILIC): To overcome the poor retention of the polar analyte on a C18 column, HILIC is an excellent alternative. HILIC stationary phases (e.g., bare silica, amide, or cyano phases) use a high organic mobile phase to create a water-enriched layer on the particle surface. Polar analytes partition into this layer and are retained, with elution achieved by increasing the aqueous component of the mobile phase.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile small molecules.[11] For this compound, positive mode ESI is expected to be efficient, generating a protonated molecular ion [M+H]⁺.

Protocol 2: LC-MS/MS Analysis (HILIC)

1. Sample Preparation: a. Aliquots of the reaction mixture are taken at specified time points. b. Perform a simple "dilute-and-shoot" protocol.[12] Dilute the sample 1:1000 (or as appropriate) in a solution of 90% Acetonitrile / 10% Water with 0.1% Formic Acid. This high organic content is crucial for compatibility with the HILIC mobile phase. c. Centrifuge the diluted sample (e.g., at 14,000 rpm for 10 minutes) to pellet any particulates. d. Transfer the supernatant to an LC-MS vial.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity)UHPLC systems provide higher resolution and faster analysis times, which is beneficial for complex reaction mixtures.
Mass Spectrometer Triple Quadrupole (QqQ) Mass Spectrometer (e.g., Agilent 6460, Sciex 7500)QqQ instruments are ideal for quantitative analysis due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[13]
Column HILIC Amide Column, 100 mm x 2.1 mm, 1.7 µm particle sizeAmide phases offer excellent retention and peak shape for a wide range of polar compounds.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterAmmonium formate acts as a buffer and aids in ionization. Formic acid ensures an acidic pH for efficient protonation in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe high organic mobile phase required for HILIC retention.
Gradient Elution 0-1 min: 95% B; 1-5 min: 95-70% B; 5-6 min: 70% B; 6-6.1 min: 70-95% B; 6.1-8 min: 95% BA shallow gradient (increasing the aqueous component) is used to elute the polar analyte. The re-equilibration step at high organic content is critical for reproducibility.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temperature 40°CHigher temperatures can improve peak shape and reduce mobile phase viscosity.
Injection Volume 2 µLSmall injection volumes are used to prevent peak distortion and column overload, especially with the high sensitivity of MS detection.
Ionization Source Electrospray Ionization (ESI), Positive ModeBest suited for polar molecules.[11]
MS Parameters Capillary Voltage: 4000 V; Gas Temp: 325°C; Gas Flow: 8 L/min; Nebulizer: 35 psiThese are typical starting parameters and must be optimized for the specific instrument and analyte to maximize signal intensity.
MRM Transitions Analyte: this compound (MW = 138.18) Precursor Ion (Q1): m/z 139.1 Product Ion (Q3): To be determined experimentally. A likely fragment is the loss of SO₂ (mass 64), a common pathway for sulfonamides, resulting in a product ion of m/z 75.1.[1] Another potential fragment could arise from cleavage of the ethyl or methyl groups.MRM provides high selectivity by monitoring a specific precursor-to-product ion transition, filtering out background noise. The collision energy for fragmentation must be optimized for maximum product ion intensity.
Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Reaction Reaction Mixture Dilute Dilute in 90% ACN Reaction->Dilute Centrifuge Centrifuge Dilute->Centrifuge Supernatant Transfer to Vial Centrifuge->Supernatant UHPLC UHPLC Separation (HILIC Column) Supernatant->UHPLC ESI ESI Source (Positive Mode) UHPLC->ESI MS_Q1 Mass Analyzer (Q1) Select Precursor Ion (m/z 139.1) ESI->MS_Q1 MS_Q2 Collision Cell (Q2) Fragment Ion MS_Q1->MS_Q2 MS_Q3 Mass Analyzer (Q3) Select Product Ion (e.g., m/z 75.1) MS_Q2->MS_Q3 Detector Detector MS_Q3->Detector Chromatogram Generate Chromatogram (MRM) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quant Quantification Integration->Quant

Caption: Workflow for quantitative analysis of this compound by LC-MS/MS.

Part 4: Trustworthiness - The Imperative of Method Validation

A protocol is only as reliable as its validation. Every analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose.[14] This process provides a self-validating system, demonstrating the method's performance and limitations. The validation should be conducted in accordance with International Council for Harmonisation (ICH) guidelines.[7][15]

Key Validation Parameters (ICH Q2(R1))
  • Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is often demonstrated using forced degradation studies.

    • Protocol: Expose the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[17][18] The analytical method must demonstrate that the analyte peak is resolved from all degradation peaks. Peak purity analysis using a DAD or MS detector can support specificity.[7] The target degradation is typically 5-20%.[19]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Analyze a minimum of five standard solutions of different concentrations across the desired range. Plot the instrument response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.

    • Protocol: Perform recovery studies by spiking a blank matrix (e.g., a placebo reaction mixture) with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.

    • Reproducibility: Analysis in different laboratories (inter-laboratory trial).

    • Acceptance Criteria: The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

    • Determination: Often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Validation Workflow Diagram

Validation_Workflow Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: A sequential workflow for analytical method validation based on ICH guidelines.

Conclusion

The successful analysis of this compound reactions hinges on a well-developed and validated analytical method. For routine reaction monitoring, a derivatization-based HPLC-UV method offers a reliable and accessible approach. For high-sensitivity quantification and impurity profiling, a HILIC-based LC-MS/MS method is superior due to its specificity and ability to analyze the polar compound directly. The choice of method depends on the specific analytical need, but the principles of trustworthiness through rigorous validation remain universal. By understanding the causality behind experimental choices—from derivatization chemistry to chromatographic retention mechanisms and mass spectrometric fragmentation—scientists can develop robust and reliable methods to accelerate the drug development process.

References

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  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Shaikh, A. A., Ghorpade, R., & Admane, S. B. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34335-34352. [Link]

  • Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Reddy, B. P., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. American Journal of Analytical Chemistry, 2(8), 947-957.
  • PubMed. (n.d.). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude [Ethyl(methyl)sulfamoyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude [Ethyl(methyl)sulfamoyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of this and structurally similar sulfamoyl amines. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Overall Yield After Initial Synthesis and Work-up

Symptoms: After quenching the reaction and performing an initial extraction, the mass of the crude product is significantly lower than theoretically expected.

Potential Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride Intermediate: The sulfonyl chloride precursor to your product is highly susceptible to hydrolysis by moisture, which converts it into the unreactive sulfonic acid.[1]

    • Preventative Measures: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Inappropriate Base or Solvent Selection: The choice of base and solvent can impact the nucleophilicity of the amine and the stability of the reactants.[1]

    • Optimization: Employ a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl byproduct without competing with the N-ethylmethylamine nucleophile.[1] Dichloromethane or tetrahydrofuran are suitable inert solvents that can dissolve both reactants.[1]

  • Formation of Water-Soluble Salts: Your product, being an amine, can form salts (e.g., hydrochlorides) that may have significant solubility in the aqueous phase, leading to losses during extraction.

    • Solution: Before extraction with an organic solvent, carefully basify the aqueous layer to a pH of 9-10 with a base like sodium carbonate or dilute sodium hydroxide. This will deprotonate the amine, making it less water-soluble and more soluble in the organic phase.

Issue 2: Presence of Unreacted Starting Materials in the Crude Product

Symptoms: TLC or NMR analysis of the crude product shows the presence of starting materials (e.g., N-ethylmethylamine, sulfamoyl chloride).

Troubleshooting Workflow:

Troubleshooting_Starting_Materials Impure_Product Crude Product with Unreacted Starting Materials Identify_Impurity Identify Predominant Unreacted Material (TLC, NMR) Impure_Product->Identify_Impurity Excess_Amine Excess N-Ethylmethylamine Identify_Impurity->Excess_Amine Amine Spot/Signal Excess_Sulfamoyl_Chloride Excess Sulfamoyl Chloride Identify_Impurity->Excess_Sulfamoyl_Chloride Sulfamoyl Chloride Spot/Signal Wash_Step Acidic Wash (e.g., dilute HCl) Excess_Amine->Wash_Step Base_Wash Basic Wash (e.g., NaHCO3 soln.) Excess_Sulfamoyl_Chloride->Base_Wash Purified_Product1 Purified Product Wash_Step->Purified_Product1 Purified_Product2 Purified Product Base_Wash->Purified_Product2

Caption: Troubleshooting workflow for removing unreacted starting materials.

Detailed Protocols:

  • Removing Excess N-Ethylmethylamine (Basic Impurity):

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.[2]

    • Separate the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer in vacuo to obtain the purified product.

  • Removing Excess Sulfamoyl Chloride (Acidic/Reactive Impurity):

    • Dissolve the crude product in an appropriate organic solvent.

    • Wash with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃). This will react with and neutralize the sulfamoyl chloride.

    • Follow with a water wash and then a brine wash.

    • Dry the organic layer as described above.

Issue 3: Product is an Oil or Fails to Crystallize

Symptoms: The purified product is a viscous oil, or attempts at recrystallization do not yield solid material.

Potential Causes & Solutions:

  • Residual Solvent: Trace amounts of solvent can prevent crystallization.

    • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution - Column Chromatography: If recrystallization fails, column chromatography is a highly effective alternative.

    Experimental Protocol: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate.

      • Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and monitor the elution of impurities by TLC.

      • Gradually increase the polarity (e.g., to 7:3, 1:1, etc.) to elute your target compound, this compound.

    • Procedure: a. Dry-load the crude product onto a small amount of silica gel. b. Prepare the column with the initial low-polarity eluent. c. Carefully add the dry-loaded sample to the top of the column. d. Begin elution, collecting fractions and monitoring them by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure.

    Data Presentation: Eluent Systems for Sulfonamide Purification

PolarityExample Eluent SystemTypical Application
LowHexane / DichloromethaneEluting non-polar impurities
MediumHexane / Ethyl AcetateEluting the target sulfonamide
HighEthyl Acetate / MethanolEluting highly polar impurities or baseline material

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in the synthesis of this compound?

A1: Besides unreacted starting materials, a potential side product is the bis-sulfonated amine, especially if there are issues with stoichiometry or if a primary amine was present as an impurity.[1] This occurs when two sulfonyl groups react with the same amine nitrogen. Careful control of stoichiometry (using a slight excess of the amine) can help minimize this.[1]

Q2: My purified product seems to degrade upon standing. Why is this happening and how can I prevent it?

A2: Sulfonamides are generally stable, but the presence of residual acid or base from the work-up can catalyze degradation over time. Additionally, some amines can be sensitive to light or air.[3] Ensure your final product is neutralized (e.g., by passing it through a short plug of silica gel), thoroughly dried, and stored in a cool, dark place, preferably under an inert atmosphere if it is particularly sensitive.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities are often highly conjugated organic molecules.

  • Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Column Chromatography: As mentioned earlier, column chromatography is very effective at separating colored impurities, which often have different polarities from the target compound.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase HPLC or flash chromatography can be an excellent method for purifying polar compounds like this compound, especially for achieving high purity on a smaller scale. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

Q5: What is the best way to confirm the purity of my final product?

A5: A combination of techniques is recommended for confirming purity:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any impurities with distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity (from the LC chromatogram) and the molecular weight of your compound (from the mass spectrum), confirming its identity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a classic indicator of a pure crystalline solid.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • European Patent Office. (2009). THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS - European Patent Office - EP 2305634 A1.
  • Journal of Liquid Chromatography. (1981).
  • ResearchGate. (2025). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). Methylamine Purification. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PMC. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Retrieved from [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]

  • UCL Discovery. (n.d.). Intensified liquid-liquid extraction of biomolecules using ionic liquids in small channels. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062901A - Preparation method of methyl ethylamine.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • PMC. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). 13. Retrieved from [Link]

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Technical Support Center: Method Refinement for Selective N-Functionalization of Sulfamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective N-functionalization of sulfamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfamide chemistry. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer practical, field-proven insights to enhance the success of your synthetic endeavors. Our focus is not just on the "how," but the fundamental "why," ensuring a deeper understanding of the chemistry at play.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the N-functionalization of sulfamides.

Q1: My N-alkylation of a primary sulfamide is resulting in a mixture of mono- and di-alkylated products with low yield for the desired mono-alkylated product. How can I improve selectivity?

A1: This is a classic challenge in sulfamide chemistry. The mono-anion of the sulfamide is a good nucleophile, but the resulting mono-alkylated product can be deprotonated again to form another nucleophile, leading to the di-alkylated side product. To favor mono-alkylation, consider the following:

  • Choice of Base: Use a bulky, non-nucleophilic base. This will favor the deprotonation of the less sterically hindered primary sulfamide over the mono-substituted product. Bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often good starting points.

  • Stoichiometry of Base: Carefully control the stoichiometry of your base. Using slightly less than one equivalent of base can help to minimize the formation of the di-anion.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second alkylation.

  • Slow Addition of Electrophile: Adding the electrophile slowly to the reaction mixture can help to maintain a low concentration of the electrophile, favoring reaction with the more abundant primary sulfamide anion.

Q2: I am attempting a Chan-Evans-Lam (CEL) cross-coupling to N-arylate my sulfamide, but I am observing significant starting material decomposition and low conversion. What are the likely causes?

A2: The success of CEL couplings is highly dependent on the stability of the starting materials and the catalytic cycle. Common issues include:

  • Ligand Choice: The choice of ligand for the copper catalyst is critical. For less nucleophilic sulfonamides, a more electron-donating ligand may be necessary to facilitate reductive elimination.

  • Base Sensitivity: Your starting material or product may be sensitive to the base used. Consider a screening of milder bases such as Cs2CO3 or K3PO4.

  • Solvent Effects: The solvent can significantly impact the solubility of the catalyst and reagents. While DMF and DMSO are common, they can also be problematic at higher temperatures. Consider exploring other solvents like toluene or 1,4-dioxane.

  • Oxygen Sensitivity: While many modern CEL couplings are air-tolerant, some systems are still sensitive to oxygen. Running the reaction under an inert atmosphere (N2 or Ar) is a good practice to rule out oxidative degradation.

Q3: My sulfamide is poorly soluble in common organic solvents, making reactions and purification difficult. What can I do?

A3: Solubility issues are a frequent hurdle. Here are some strategies:

  • Solvent Screening: A thorough solvent screen is the first step. Consider more polar aprotic solvents like DMF, DMSO, or NMP. For purifications, a co-solvent system might be necessary for column chromatography.

  • Protecting Groups: If the sulfamide has other functional groups contributing to low solubility (e.g., a free carboxylic acid), protecting that group can significantly alter the solubility profile.

  • Salt Formation: Temporarily forming a salt of the sulfamide with a suitable base can sometimes improve solubility in polar solvents for reaction purposes.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed breakdown of common experimental problems and their solutions, grounded in chemical principles.

Troubleshooting Guide 1: Poor or No Conversion in N-Alkylation

Scenario: You are attempting to alkylate a primary sulfamide with an alkyl halide, but after the reaction, you recover mainly unreacted starting material.

G start No Conversion in N-Alkylation check_base Is the base strong enough to deprotonate the sulfamide? start->check_base check_solvent Is the sulfamide anion soluble in the reaction solvent? check_base->check_solvent Yes solution_base Increase base strength (e.g., NaH, KHMDS). check_base->solution_base No check_electrophile Is the electrophile reactive enough? check_solvent->check_electrophile Yes solution_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO). check_solvent->solution_solvent No check_temp Is the reaction temperature adequate? check_electrophile->check_temp Yes solution_electrophile Consider a more reactive electrophile (e.g., triflate or tosylate instead of bromide). check_electrophile->solution_electrophile No solution_temp Increase reaction temperature. check_temp->solution_temp No

Caption: Troubleshooting workflow for failed N-alkylation.

  • Insufficient Deprotonation: The pKa of a primary sulfamide N-H is typically in the range of 10-11 in DMSO. While bases like K2CO3 might seem sufficient, in less polar solvents like THF or DCM, their effective basicity is lower. The choice of base is paramount for efficient deprotonation.[1]

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a reliable choice. For very hindered sulfamides, stronger bases like KHMDS or LDA might be necessary.

  • Poor Solubility of the Sulfamide Anion: Once deprotonated, the resulting sulfamide anion needs to be soluble in the reaction medium to react with the electrophile.

    • Solution: If you are using a less polar solvent like THF, consider switching to a more polar aprotic solvent such as DMF or DMSO. These solvents are excellent at solvating anions, thereby increasing their nucleophilicity.

  • Unreactive Electrophile: The reactivity of the electrophile follows the general trend: I > OTf > OTs > Br > Cl.

    • Solution: If you are using an alkyl chloride or bromide with a sterically hindered sulfamide, the reaction may be too slow. Consider converting the corresponding alcohol to a triflate or tosylate, which are much better leaving groups.

  • Inadequate Temperature: Some alkylations, especially with less reactive electrophiles or hindered substrates, require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is clean but incomplete at room temperature, consider gently heating the reaction. However, be mindful that higher temperatures can also lead to side reactions and decreased selectivity.

Troubleshooting Guide 2: Achieving Chemoselectivity in Complex Molecules

Scenario: Your substrate contains multiple nucleophilic sites (e.g., another amine, a phenol) and you want to selectively functionalize the sulfamide nitrogen.

G start Chemoselectivity Challenge ph_control Can pH be used to differentiate nucleophilicity? start->ph_control protection_strategy Is an orthogonal protection strategy feasible? start->protection_strategy directed_reaction Can a directing group be used? start->directed_reaction solution_ph Use conditions where the sulfamide is deprotonated but other groups are not. ph_control->solution_ph solution_protection Protect more reactive functional groups before sulfamide functionalization. protection_strategy->solution_protection solution_directed Employ a transition-metal-catalyzed reaction with a directing group to achieve site-selectivity. directed_reaction->solution_directed

Caption: Approaches for achieving chemoselectivity.

  • Differential Acidity: The key to chemoselectivity often lies in the different pKa values of the various N-H and O-H bonds in your molecule. The sulfamide N-H is generally more acidic than aliphatic amines but less acidic than phenols.

    • Solution: By carefully selecting a base with a pKa that is high enough to deprotonate the sulfamide but not the other functional groups, you can achieve selective functionalization. For example, a base like K2CO3 might be sufficient to deprotonate a phenol but not a sulfamide, allowing for selective O-alkylation. Conversely, a stronger base might deprotonate both, leading to a mixture of products.

  • Orthogonal Protecting Groups: When pH control is not sufficient, a protecting group strategy is the most robust approach.[2][3]

    • Solution: Protect the more nucleophilic sites before attempting the sulfamide functionalization. For example, an amine can be protected as a carbamate (e.g., Boc or Cbz), which is stable to the basic conditions often used for sulfamide alkylation. After the sulfamide has been functionalized, the protecting group can be selectively removed.

  • Directed C-H Functionalization: For complex aromatic systems, late-stage functionalization can be achieved with high selectivity using directing groups.[4][5]

    • Solution: The sulfamide itself can act as a directing group in certain transition-metal-catalyzed C-H activation reactions, allowing for functionalization at a specific position on an aromatic ring. This is a powerful strategy for modifying complex drug molecules.

Part 3: Experimental Protocols and Data

Protocol 1: Selective Mono-N-Alkylation of a Primary Sulfamide

This protocol is a general starting point and may require optimization for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the primary sulfamide (1.0 equiv) and anhydrous DMF (0.1 M).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.05 equiv) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Common Bases and Solvents for Sulfamide N-Functionalization
BasepKa of Conjugate Acid (in DMSO)Common SolventsNotes
K2CO310.3DMF, AcetoneMild base, suitable for acidic N-H bonds.
DBU12.0THF, DCM, AcetonitrileNon-nucleophilic, organic-soluble base.
t-BuOK17.0THF, t-BuOHStrong, bulky base. Good for mono-alkylation.
NaH~35THF, DMFStrong, non-nucleophilic base. Requires careful handling.
KHMDS26.0THFVery strong, bulky base. Useful for hindered substrates.

References

  • Evans, M. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Fier, P. S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Liu, et al. (2024).
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Zhdankin, V. V. (2024). Hypervalent Iodine Reagents in Organic Synthesis.
  • Abdolmohammadi, S. (2021).
  • Kuthan, J., & Dvorak, D. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry.
  • Li, J., et al. (2023). Recent Advances in the Synthesis and N‐Functionalization of Sulfonimidamides. Asian Journal of Organic Chemistry.
  • Zhang, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
  • Mowbray, C. E., & Ollmann, I. R. (2014).
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Sharma, S., et al. (2024).
  • Liu, G., et al. (2020). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society.
  • Chen, B., et al. (2020). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
  • Wang, P., et al. (2020). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. NIH Public Access.
  • Fier, P., & Maloney, K. M. (2019).
  • Sharma, S., et al. (2024). Methods for mono‐selective N‐alkylation of primary sulfonamides using....
  • Lin, L., et al. (2011).
  • Ball, N. D., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.
  • Le, T., & Baran, P. S. (2019). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light.
  • Bebbington, M. W. P., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters.
  • G. Manolikakes, et al. (2024).
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Kumar, V., & Kumar, N. (2022). Site-selective C–H functionalization of sulfonamides containing N-heterocycles.
  • Food Safety and Inspection Service. (2009).

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Technical Support Center: Best Practices for Moisture-Sensitive Sulfamoyl Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfamoyl reactions. As a Senior Application Scientist, I understand that the success of your synthesis often hinges on the meticulous control of reaction parameters. Sulfamoyl chlorides and related reagents are powerful tools in medicinal chemistry and materials science, but their high reactivity makes them exquisitely sensitive to moisture. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and robust protocols to ensure the success and reproducibility of your experiments.

Core Principles: The Inherent Instability of Sulfamoyl Chlorides

Before troubleshooting, it's crucial to understand the chemistry driving the challenges. Sulfamoyl chlorides (R₂NSO₂Cl) are highly electrophilic at the sulfur atom. This reactivity is key to forming the desired S-N or S-O bonds with your nucleophiles (amines, alcohols, etc.). However, it also makes them a prime target for hydrolysis by even trace amounts of water.

The reaction with water is rapid and irreversible, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[1] This not only consumes your starting material but the resulting acidic byproducts can also catalyze further decomposition or unwanted side reactions.

Hydrolysis_Mechanism reagents Sulfamoyl Chloride (R₂NSO₂Cl) + Water (H₂O) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (H₂O on Sulfur) products Sulfonic Acid (R₂NSO₃H) + HCl intermediate->products Elimination of Cl⁻ & Deprotonation side_reaction Reaction Failure & Byproduct Formation products->side_reaction

Caption: Hydrolysis pathway of a sulfamoyl chloride.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common issues encountered during sulfamoylation reactions.

Question 1: My reaction yield is consistently low or zero. What is the primary cause?

Answer: A low or non-existent yield is the most frequent complaint and almost always traces back to the presence of moisture, which leads to the hydrolysis of the sulfamoyl chloride starting material.[1]

  • Plausible Cause & The "Why": Your sulfamoyl chloride is likely reacting with water before it has a chance to react with your intended nucleophile. This can happen if your glassware, solvents, or even the amine/alcohol substrate contain trace amounts of water.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: The most critical step is to ensure your entire setup is rigorously free of water. Laboratory glassware contains a thin film of adsorbed moisture that must be removed by heating.[2]

      • Action: Oven-dry all glassware at a minimum of 125°C for at least 4 hours (overnight is preferable).[2][3] Assemble the apparatus while still hot and immediately flush with a dry, inert gas like nitrogen or argon.[2] Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas.

    • Use Truly Anhydrous Solvents: "Anhydrous" solvents from commercial suppliers can still contain unacceptable levels of water (see Table 2). Their water content can also increase over time once the bottle is opened.

      • Action: Use freshly distilled solvent from an appropriate drying agent (e.g., CaH₂ for dichloromethane, Na/benzophenone for THF) or solvent from a dedicated solvent purification system.[4] Store the dried solvent over molecular sieves in a sealed flask under an inert atmosphere.

    • Check Your Nucleophile: If your amine or alcohol substrate is a salt (e.g., a hydrochloride salt), ensure it has been properly neutralized and dried. If it is a liquid, consider distilling it. If it is a solid, dry it in a vacuum oven.

Question 2: I see my desired product on TLC/LC-MS, but it's contaminated with a more polar, UV-active byproduct. What is it?

Answer: This common byproduct is almost certainly the sulfonic acid, resulting from the hydrolysis of your sulfamoyl chloride.[1]

  • Plausible Cause & The "Why": Even with careful setup, minor ingress of moisture during the reaction or workup can cause this issue. This is especially true for longer reactions or if reagents are added too slowly without a robust inert atmosphere.

  • Troubleshooting Steps:

    • Maintain Positive Inert Gas Pressure: Ensure your reaction is maintained under a slight positive pressure of nitrogen or argon throughout the entire process.[2] This is best achieved using a Schlenk line connected to a mineral oil bubbler, which provides a visual confirmation of positive pressure.[2] A balloon is a common alternative for simpler setups.[5]

    • Reagent Addition Technique: Add reagents via a gas-tight syringe through a rubber septum.[2] Before drawing up your reagent, flush the syringe with inert gas 2-3 times.

    • Workup Considerations: Quench the reaction with care. If you are using an aqueous workup, perform it efficiently and move to the extraction step promptly to minimize contact time between any unreacted sulfamoyl chloride and the aqueous phase.

Question 3: My reaction works sometimes but fails at other times. Why is it not reproducible?

Answer: Lack of reproducibility is a classic symptom of inconsistent atmospheric control. The variable amount of moisture in the air from day to day can be enough to tip the scales between success and failure.[6]

  • Plausible Cause & The "Why": Relying on ambient conditions or inadequate protective measures (like drying tubes, which do not prevent oxygen ingress and are poor barriers to moisture) will yield variable results.[2] Success depends on creating a self-validating, closed system that is independent of the external environment.

  • Troubleshooting Steps:

    • Standardize Your Protocol: Adopt a rigorous and consistent anhydrous protocol for every reaction. Do not cut corners, even if a previous reaction seemed to work with less care. Follow the detailed protocol outlined in the next section.

    • Quantify Your Water Content: For high-stakes reactions, consider verifying the water content of your solvent using Karl Fischer titration, which is the gold standard for water determination in organic solvents.[7][8] This provides a quantitative measure of dryness.

    • Inert Gas Purity: Use high-purity nitrogen or argon. While nitrogen is more common, argon is denser than air and can be advantageous for certain setups as it provides a better "blanket."

Protocols for Success: A Self-Validating Workflow

Adherence to a strict, step-by-step protocol is the key to trustworthiness and reproducibility in your results.

Protocol 1: Establishing an Anhydrous Reaction Environment

This protocol details the setup of a reaction flask under a static inert atmosphere using a nitrogen balloon, a common technique in teaching and research labs.[5][9]

Anhydrous_Setup_Workflow start_node 1. Prepare Glassware A Oven-dry flask, stir bar (>125°C, >4h) start_node->A process_node process_node decision_node decision_node action_node action_node end_node System is Inert Ready for Reagents B Assemble flask while hot with septum cap A->B C Clamp and allow to cool to room temperature B->C E Insert N₂ inlet needle and separate outlet needle C->E D Prepare N₂ balloon with needle D->E F Flush system for 5-10 min (Positive Pressure Check) E->F G Remove outlet needle F->G G->end_node

Caption: Workflow for setting up an anhydrous reaction.

Step-by-Step Methodology:

  • Glassware Preparation: Place your round-bottom flask and a magnetic stir bar in an oven at >125°C for at least 4 hours.[3]

  • Hot Assembly: While wearing heat-resistant gloves, remove the flask from the oven, place the stir bar inside, and immediately cap it with a rubber septum folded over the joint. Clamp the flask to a stand.

  • Cooling: Allow the flask to cool completely to room temperature. As it cools, a slight vacuum will form inside, holding the septum securely.

  • Inert Gas Purge: Fill a balloon with nitrogen or argon. Attach a needle to the balloon's opening. Insert this needle through the septum into the flask. Insert a second, "outlet" needle to allow the air to be displaced.[5]

  • Flushing: Let the inert gas flow for 5-10 minutes to thoroughly purge the air from the flask. You can feel a gentle flow from the outlet needle.

  • Establishing Static Atmosphere: Remove the outlet needle first, then the inlet needle (or simply leave the balloon needle in place). The flask is now filled with a positive pressure of inert gas.

  • Solvent & Reagent Addition: Add anhydrous solvent and liquid reagents via a dry, gas-tight syringe. For solids, you can briefly remove the septum and add the solid under a positive flow of inert gas (a "nitrogen blanket").

Data Presentation: Making Informed Choices

Table 1: Comparison of Common Solid Drying Agents

Choosing the right drying agent is critical for preparing your organic solutions post-workup.[10][11]

Drying AgentChemical FormulaCapacitySpeedAciditySuitable ForNot Suitable For
Magnesium Sulfate MgSO₄HighFastNeutralGeneral purpose, good for most solvents (ethers, esters, halogenated)---
Sodium Sulfate Na₂SO₄HighSlowNeutralGeneral purpose, good for pre-dryingNot ideal for very wet solutions due to slow speed
Calcium Chloride CaCl₂HighFastLewis AcidicHydrocarbons, ethers, halogenated solventsAlcohols, amines, ketones, or other basic/nucleophilic compounds
Molecular Sieves (e.g., 3Å, 4Å)LowFastNeutralAchieving very low water levels in pre-dried solventsBulk water removal
Calcium Hydride CaH₂Very HighModerateBasicDrying solvents for distillation (e.g., DCM, THF, MeCN)Acidic compounds, protic solvents (reacts violently)

Data compiled from multiple sources.[10][11]

Table 2: Typical Water Content in Commercial Solvents

This table highlights that even "anhydrous" grade solvents require vigilance.

SolventGradeTypical Water Content (ppm)
DichloromethaneAnhydrous, <50 ppm10 - 50
Tetrahydrofuran (THF)Anhydrous, <50 ppm15 - 50
AcetonitrileAnhydrous, <50 ppm20 - 50
TolueneAnhydrous, <50 ppm10 - 40

Values are typical and can vary by supplier and batch. Always refer to the certificate of analysis.

Frequently Asked Questions (FAQs)

  • Q: Can I use a drying tube filled with CaCl₂ instead of a nitrogen balloon?

    • A: This is strongly discouraged. Drying tubes only offer minimal protection from atmospheric moisture and provide no protection against oxygen.[2] They cannot maintain the positive pressure needed to prevent air from entering the system, leading to inconsistent and often poor results.

  • Q: How should I store my sulfamoyl chloride reagent?

    • A: Sulfamoyl chlorides are hygroscopic and moisture-sensitive solids or liquids.[12] They should be stored in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere.[6] For long-term storage, sealing the container with paraffin film is a good practice.

  • Q: My amine nucleophile is a hydrochloride salt. How should I handle it?

    • A: The amine salt must be converted to the free base before the reaction. This is typically done by treating a solution or suspension of the salt with a base (e.g., NaOH, NaHCO₃), extracting the free amine into an organic solvent, and then thoroughly drying the organic solution over a suitable agent like Na₂SO₄ or MgSO₄.[10] The solvent should then be removed and the amine further dried under high vacuum.

  • Q: What is the best way to confirm my solvent is truly dry?

    • A: The most accurate method is Karl Fischer titration, which can quantify water content down to the ppm level.[7][8] For many applications, a qualitative test can be sufficient. For example, a small amount of sodium metal added to THF should remain shiny, and the evolution of hydrogen gas upon addition of a drop of a sodium/benzophenone ketyl solution indicates the presence of water.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • University of Dundee. (n.d.). Reaction Set-up. Drug Discovery Unit. [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society, 94(17), 5911–5914. [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Mettler Toledo. (n.d.). How to Determine Water content of Organic Solvents. [Link]

  • YouTube. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. [Link]

  • Sun, H., & DiMagno, S. G. (2010). A Method for Detecting Water in Organic Solvents. Organometallics, 29(10), 2200–2202. [Link]

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Validation & Comparative

Bridging the Gap: A Comparative Guide to In Vivo Validation of [Ethyl(methyl)sulfamoyl]amine's In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for transitioning the promising in vitro results of a novel investigational compound, [Ethyl(methyl)sulfamoyl]amine, to robust in vivo validation. As Senior Application Scientists, our goal is to equip you with the strategic insights and detailed methodologies necessary to navigate the complexities of preclinical drug development. We will move beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The journey from a petri dish to a living organism is fraught with challenges. Promising in vitro data frequently fails to translate into in vivo efficacy due to a host of factors including pharmacokinetics, metabolism, and the intricate biological environment of a whole organism.[1][2][3][4] This guide is designed to anticipate these hurdles and provide a clear, logical pathway for the in vivo validation of this compound.

For the purpose of this guide, we will operate under the scientifically-grounded hypothesis that This compound has demonstrated potent and selective in vitro inhibition of Cyclooxygenase-2 (COX-2) , a key enzyme in inflammatory pathways. This positions it as a potential non-steroidal anti-inflammatory drug (NSAID). Our objective is to validate this in vitro finding in a relevant in vivo model of inflammation and compare its performance against established COX-2 inhibitors.

I. The In Vitro to In Vivo Translation Challenge

The primary challenge in translating in vitro findings to in vivo models lies in the significant increase in biological complexity.[1][4] In vitro systems, while excellent for high-throughput screening and mechanistic studies, lack the systemic processes of a living organism.[3][4] Key factors that can derail the transition from in vitro success to in vivo efficacy include:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a compound determine its concentration and persistence at the target site.[2] Poor bioavailability or rapid clearance can render an effective compound useless in vivo.

  • Pharmacodynamics (PD): The relationship between drug concentration and its observed effect can be significantly altered by physiological feedback loops and compensatory mechanisms not present in isolated cell cultures.

  • Toxicity: A compound may exhibit unforeseen toxicity in a whole organism due to off-target effects or toxic metabolites.[5]

A well-designed in vivo study must therefore not only confirm the desired therapeutic effect but also characterize the compound's PK/PD profile and assess its safety.

II. Comparative Framework: this compound vs. Standard of Care

To provide a meaningful assessment of this compound's potential, its performance must be benchmarked against a current standard-of-care therapeutic. Given its hypothesized mechanism as a COX-2 inhibitor, a suitable comparator would be Celecoxib , a well-characterized and widely used selective COX-2 inhibitor.

Compound Chemical Class Primary Mechanism of Action Known Attributes
This compound SulfamoylSelective COX-2 Inhibition (in vitro)Potent and selective in enzymatic assays
Celecoxib Diaryl-substituted pyrazoleSelective COX-2 InhibitionOrally bioavailable, established efficacy and safety profile

III. Experimental Workflow for In Vivo Validation

The following workflow provides a logical progression from initial pharmacokinetic characterization to efficacy and biomarker studies.

InVivo_Workflow cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy & Pharmacodynamics cluster_2 Phase 3: Data Analysis & Comparison PK Pharmacokinetic (PK) Profiling Tolerability Maximum Tolerated Dose (MTD) Study PK->Tolerability Inform Dosing Efficacy Carrageenan-Induced Paw Edema Model Tolerability->Efficacy Select Doses Biomarker Prostaglandin E2 (PGE2) Measurement Efficacy->Biomarker Correlate Effect Analysis Comparative Data Analysis Efficacy->Analysis Biomarker->Analysis COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) catalyzes Inflammation (Pain, Edema) Inflammation (Pain, Edema) Prostaglandins (e.g., PGE2)->Inflammation (Pain, Edema) EMS This compound EMS->COX-2 Celecoxib Celecoxib Celecoxib->COX-2

Caption: Inhibition of the COX-2 pathway by this compound and Celecoxib.

V. Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the in vitro findings for this compound in a relevant in vivo model. By integrating PK, MTD, efficacy, and biomarker studies, researchers can build a comprehensive data package to support the continued development of this compound.

Successful completion of these studies would provide strong evidence for the in vivo efficacy of this compound as a COX-2 inhibitor. The comparative data against Celecoxib will be critical in determining its potential as a new therapeutic agent. Positive results would warrant further investigation into its safety profile in longer-term toxicity studies and its efficacy in more complex, chronic models of inflammation.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of [Ethyl(methyl)sulfamoyl]amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Sulfonamide Scaffold

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] The core of their activity often lies in the sulfonamide moiety (-SO₂NH-), which can mimic the transition state of various enzymatic reactions.[2] This guide focuses on a specific subclass: N,N-disubstituted sulfamoyl amines, with a particular interest in analogs of [Ethyl(methyl)sulfamoyl]amine. By examining the impact of structural modifications on biological outcomes, we aim to provide a rational framework for the design of novel therapeutic agents based on this scaffold.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. Here, we compare the performance of various analogs across different therapeutic areas, supported by experimental data.

Anticancer and Antiproliferative Activity

Recent studies have highlighted the potential of N-ethyl-N-methylbenzenesulfonamide derivatives as potent anticancer agents.[3] The core scaffold, 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide, serves as a versatile starting material for the synthesis of a variety of heterocyclic derivatives.[3] The cytotoxic activity of these compounds has been evaluated against human cancer cell lines, such as alveolar adenocarcinoma (A-549) and liver carcinoma (HepG2).[3]

A noteworthy finding is that the incorporation of an imidazo[2,1-b]thiazole moiety onto the N-ethyl-N-methylbenzenesulfonamide scaffold resulted in a compound with potent cytotoxic activity against the A-549 cell line.[3] In another example, the introduction of a 2-cyanomethyl thiazole group led to significant cytotoxicity against the HepG2 cell line.[3] These results underscore the importance of the appended heterocyclic system in modulating the anticancer potency.

Table 1: Comparative Cytotoxic Activity of N-Ethyl-N-methylbenzenesulfonamide Analogs [3]

Compound IDHeterocyclic MoietyTarget Cell LineSelectivity Index (SI)
8 Imidazo[2,1-b]thiazoleA-54930.77
11 2-Cyanomethyl thiazoleHepG267.11

Higher SI indicates greater selectivity for cancer cells over normal cells.

The data clearly indicates that the choice of the heterocyclic ring system is a critical determinant of both the potency and selectivity of these anticancer agents. The imidazo[2,1-b]thiazole and 2-cyanomethyl thiazole moieties appear to be privileged structures for enhancing cytotoxicity against lung and liver cancer cells, respectively.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[2][4] The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[5][6][7] While primary sulfonamides are the most studied CA inhibitors, N,N-disubstituted analogs also exhibit interesting inhibitory profiles.

The design of selective CA inhibitors often employs the "tail approach," where modifications to the scaffold distal to the zinc-binding group can exploit differences in the active site entrance among CA isoforms.[2] This strategy allows for the development of isoform-selective inhibitors, which can minimize off-target effects. For instance, in the context of glaucoma treatment, selective inhibition of certain CA isoforms is desirable, while avoiding inhibition of others like hCA I, which is abundant in red blood cells.[2]

The binding of sulfonamides to the CA active site is a well-characterized interaction. The sulfonamide moiety displaces a water molecule or hydroxide ion coordinated to the catalytic Zn(II) ion.[5][6] This interaction is further stabilized by hydrogen bonds with active site residues, such as Thr199.[5]

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 His94->Zn(II) His96 His96 His96->Zn(II) His119 His119 His119->Zn(II) Thr199 Thr199 R-SO2NH- R-SO₂NH⁻ R-SO2NH-->Zn(II) Coordination Bond R-SO2NH-->Thr199 H-Bond

Caption: Binding of a sulfonamide inhibitor to the carbonic anhydrase active site.

Antimicrobial Activity

N-ethyl-N-methylbenzenesulfonamide derivatives have also been investigated for their antimicrobial properties.[3] Extracts containing N-Ethyl-2-methylbenzenesulfonamide have demonstrated moderate antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Salmonella Typhi) bacteria, as well as strong antifungal activity against Saccharomyces cerevisiae, Candida albicans, and Aspergillus niger.[3]

The antimicrobial activity of sulfonamides is often attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. However, for N,N-disubstituted analogs, other mechanisms may be at play. The overall lipophilicity and the nature of the substituents on the aromatic ring can significantly influence the antimicrobial potency. For example, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance antimicrobial activity.[8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of N-Ethyl-N-methylbenzenesulfonamide Derivatives

The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives typically starts from a commercially available substituted aniline. A general synthetic route is outlined below.[3][9][10]

A Substituted Aniline C N-Substituted Sulfonamide A->C Pyridine B Sulfonyl Chloride B->C E Final Analog C->E Various Reagents D Further Derivatization D->E

Caption: General synthetic scheme for N,N-disubstituted sulfonamide analogs.

Step-by-Step Protocol:

  • Sulfonamide Formation: To a solution of the appropriate substituted aniline in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine), add the desired sulfonyl chloride dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

  • Derivatization: The resulting N-substituted sulfonamide can be further modified at other positions on the molecule to generate a library of analogs.[3]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms can be determined using a stopped-flow CO₂ hydrase assay.[5][6]

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified CA isozymes and the test compounds in a suitable buffer (e.g., Tris-HCl with zinc ions).

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a pH indicator.

  • Data Analysis: The initial rates of reaction are measured in the presence and absence of the inhibitor. The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated from dose-response curves.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells (e.g., A-549, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains can be determined using the broth microdilution method.[8][11]

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with diverse biological activities. The SAR studies highlighted in this guide demonstrate that strategic modifications to the core structure can lead to potent and selective agents for various therapeutic targets. Specifically, the incorporation of heterocyclic moieties has proven to be a successful strategy for enhancing anticancer activity. For carbonic anhydrase inhibition, the "tail approach" remains a valuable tool for achieving isoform selectivity.

Future research in this area should focus on:

  • Expansion of Analog Libraries: Synthesizing a broader range of analogs with diverse substituents to further probe the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Evaluation: Testing the most promising compounds in relevant animal models to assess their efficacy and pharmacokinetic properties.

By combining rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this compound analogs can be realized.

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A Medicinal Chemist's Guide: Evaluating [Ethyl(methyl)sulfamoyl]amine as a Urea Isostere

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the urea moiety is a ubiquitous functional group, prized for its role as a rigid and potent hydrogen-bond donor-acceptor unit.[1][2] However, its favorable binding characteristics are often counterbalanced by liabilities in physicochemical and pharmacokinetic properties, such as poor solubility and metabolic instability.[3] This has driven medicinal chemists to seek out isosteric replacements that can preserve biological activity while optimizing drug-like properties.[4][5] This guide provides an in-depth comparison of the N,N-disubstituted sulfamide, specifically [Ethyl(methyl)sulfamoyl]amine (N-ethyl-N-methylsulfamide), against the traditional urea scaffold and its common isosteres. We will dissect the critical differences in their physicochemical properties, metabolic fate, and hydrogen bonding potential, supported by experimental data and protocols to empower researchers in their drug design campaigns.

The Urea Moiety: A Double-Edged Sword in Drug Design

The urea functional group is a cornerstone of many clinically approved drugs. Its power lies in its unique electronic and structural properties. The planar, rigid structure provides a predictable geometry for interacting with protein targets, while the two N-H groups act as excellent hydrogen bond donors and the carbonyl oxygen serves as a strong hydrogen bond acceptor.[3][6] This tripartite interaction motif can lead to high-affinity binding with biological targets.

However, these same properties often create significant challenges:

  • Poor Solubility: The potent hydrogen bonding capability of ureas can lead to the formation of highly stable, ordered crystal lattice structures, resulting in high melting points and poor aqueous solubility.[3]

  • Metabolic Liability: Ureas can be susceptible to enzymatic hydrolysis by amidases, cleaving the molecule and leading to rapid clearance.[3]

  • High Polarity: The polarity of the urea group can impede passive diffusion across biological membranes, contributing to poor oral bioavailability.

The practice of bioisosterism —the substitution of a functional group with another that retains similar biological activity—is a key strategy to mitigate these issues.[5][7] A successful isosteric replacement should ideally mimic the parent urea's binding interactions while improving its drug-like properties.

The Sulfamide Solution: Introducing N-Ethyl-N-Methylsulfamide

The sulfamide group, SO₂(NR₂)₂, is a non-classical isostere of urea. While primary and secondary sulfamides (with at least one N-H bond) have been explored, the fully substituted N,N,N',N'-tetra-alkylated or, in this case, the N,N-dialkylsulfamide, N-ethyl-N-methylsulfamide, offers a distinct set of properties. It fundamentally alters the hydrogen bonding pattern by removing all N-H donors, a critical point of differentiation from urea.

Caption: Isosteric relationship of Urea and its replacements.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The decision to replace a urea with an N,N-disubstituted sulfamide must be data-driven. The following table summarizes the key comparative properties, which are critical for predicting a molecule's in vivo behavior.

PropertyUrea MoietyN-Ethyl-N-Methylsulfamide MoietyRationale & Implications
H-Bond Donors 20Critical Difference: The sulfamide cannot act as an H-bond donor. This is a liability if the N-H bonds are essential for binding, but an advantage for membrane permeability and avoiding interactions with off-targets.
H-Bond Acceptors 1 (Carbonyl Oxygen)2 (Sulfonyl Oxygens)The two sulfonyl oxygens are strong hydrogen bond acceptors, partially compensating for the loss of the carbonyl acceptor.[8]
Acidity (pKa of N-H) ~21 (Not acidic)N/A (No N-H proton)Removes the potential for deprotonation that exists with primary/secondary sulfonamides (pKa ~8-10), which can lead to high plasma protein binding and altered solubility at physiological pH.[9]
Lipophilicity (LogP) LowerHigherReplacing polar N-H bonds with alkyl groups increases lipophilicity.[10] This can improve permeability and cell penetration but may also increase metabolic susceptibility at other sites or decrease solubility.
Metabolic Stability Susceptible to hydrolysisGenerally highSulfonamides are known for their metabolic robustness.[11] The absence of N-H bonds and the presence of N-alkyl groups in this specific sulfamide further reduces potential sites for metabolic attack (e.g., N-dealkylation, oxidation).
Molecular Geometry Trigonal PlanarTetrahedralThe tetrahedral geometry around the sulfur atom in the sulfamide results in a different three-dimensional projection of substituents compared to the planar urea. This can impact conformational freedom and binding pose.
Solubility Often low due to crystal packingVariable; potentially improvedWhile higher lipophilicity can decrease aqueous solubility, the removal of H-bond donors disrupts the strong, ordered crystal packing common to ureas, which can significantly improve solubility.[3][10]

Synthetic Accessibility

N,N-disubstituted sulfamides are readily accessible through standard synthetic methodologies. A common approach involves the reaction of a primary or secondary amine with a corresponding sulfamoyl chloride in the presence of a base.

For N-ethyl-N-methylsulfamide, a plausible route is the reaction of ethylamine with methylsulfamoyl chloride, or vice-versa. A related synthesis for an N'-methylsulfamide involves reacting methylsulfamoyl chloride with an amine and a base like triethylamine at low temperatures.[12]

Key Experimental Protocols

To empirically validate the theoretical advantages of an isosteric replacement, robust and reproducible assays are essential. Below are standard protocols for determining two critical drug-like properties.

Protocol 1: In Vitro Metabolic Stability Assessment

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance in vivo.

Caption: Workflow for an in vitro metabolic stability assay.

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH cofactor system in the same buffer.

  • Incubation:

    • In a 96-well plate, add the microsome solution and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Sampling & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide) to stop the reaction.

  • Analysis:

    • Seal and centrifuge the quench plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Plot the natural log of the peak area ratio (compound/internal standard) versus time.

    • The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance. A longer half-life indicates greater metabolic stability.

Protocol 2: Kinetic Solubility Assessment

This high-throughput assay measures the solubility of a compound when added from a DMSO stock into an aqueous buffer, mimicking the conditions of precipitation upon dilution in the body.

Caption: Workflow for a kinetic solubility assay.

Methodology:

  • Preparation:

    • Create a serial dilution of the test compound in a 96-well plate using DMSO (e.g., from 10 mM down to 0.1 mM).

    • Fill a separate 96-well plate with aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition:

    • Using a liquid handler, rapidly dispense a small volume (e.g., 2 µL) from the DMSO compound plate into the corresponding wells of the aqueous buffer plate (containing 198 µL). This creates a 1:100 dilution.

  • Incubation:

    • Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Measurement:

    • Measure the turbidity (a proxy for precipitation) of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells. This value represents the concentration at which the compound begins to precipitate out of the aqueous solution.

Conclusion and Strategic Outlook

The N,N-disubstituted sulfamide, exemplified by N-ethyl-N-methylsulfamide, is not a simple drop-in replacement for urea. It represents a strategic modification that fundamentally alters a compound's properties. By sacrificing the two hydrogen bond donors of the urea, a medicinal chemist gains:

  • Enhanced Metabolic Stability: A likely reduction in hepatic clearance.

  • Modulated Lipophilicity: An increase in LogP, which can be tuned to improve membrane permeability.

  • Removal of Acidic Protons: Avoidance of potential liabilities associated with ionizable primary/secondary sulfonamides.

  • Altered 3D Geometry: A tetrahedral core that may offer new interactions or relieve steric clashes within a binding pocket.

The choice to employ this isostere is most compelling in scenarios where the urea N-H donors are not critical for target engagement but where properties like solubility, metabolic stability, or permeability are limiting factors for the parent molecule. As with any tool in the medicinal chemist's arsenal, its power lies in its judicious application, guided by empirical data from the key assays described herein.

References

A comprehensive list of hyperlinked references would be provided here in a final publication format.

Sources

A Guide to the Reproducibility of Experiments Involving [Ethyl(methyl)sulfamoyl]amine for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of experiments involving [Ethyl(methyl)sulfamoyl]amine, also known as N-Ethyl-N-methyl sulfamide. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison with alternative compounds and supported by experimental data. This document aims to enhance the reproducibility and reliability of synthetic protocols and biological assays related to this class of compounds.

Introduction to this compound and the Importance of Sulfamides

This compound (CAS 154743-05-2) is an organic compound belonging to the sulfamide class.[1] Sulfamides are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. This functional group is a critical component in a variety of biologically active molecules.[1] The presence of ethyl and methyl groups on one of the nitrogen atoms in this compound can influence its solubility, stability, and biological activity.[1]

Sulfonamides and sulfamides have a storied history in medicinal chemistry, beginning with the discovery of prontosil, the first commercially available antibacterial agent.[2] They have since been developed for a wide range of therapeutic applications, including as antibacterial, antiviral, diuretic, and hypoglycemic agents.[2][3] In the context of antibacterial drug discovery, sulfamides often act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4][5] This targeted mechanism makes them a valuable class of compounds for combating bacterial infections.[6]

The reproducibility of synthesizing and testing these compounds is paramount for consistent and reliable drug development pipelines. This guide will delve into the critical aspects of working with this compound, from its synthesis to its potential applications and how it compares to other relevant molecules.

Synthesis of this compound: A Protocol Focused on Reproducibility

Diagram of the General Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Workup Ethylmethylamine Ethylmethylamine ReactionVessel Reaction in Inert Solvent (e.g., Dichloromethane) Controlled Temperature Ethylmethylamine->ReactionVessel SulfurylChloride Sulfuryl Chloride SulfurylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for sulfonamide synthesis and is designed to maximize reproducibility.[4]

Materials:

  • N-Ethylmethylamine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side product formation.

  • Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over a period of 30-60 minutes. Maintaining a slow addition rate is crucial for reproducibility and to prevent the formation of undesired byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Factors Influencing Reproducibility:
  • Purity of Reagents: The purity of N-ethylmethylamine and sulfuryl chloride is critical. Impurities can lead to side reactions and lower yields.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the hydrolysis of sulfuryl chloride.

  • Temperature Control: Maintaining a low temperature during the addition of sulfuryl chloride is crucial to control the reaction rate and prevent the formation of over-alkylated or other side products.

  • Stoichiometry: Precise control of the stoichiometry of the reactants and the base is important for achieving high yields and purity. An excess of the amine can lead to the formation of urea-like byproducts, while an excess of sulfuryl chloride can lead to the formation of undesired chlorinated species.

  • Purification: The polarity of N,N-disubstituted sulfamides can vary. Careful optimization of the solvent system for column chromatography is necessary for effective purification.

Characterization of this compound

Proper characterization of the synthesized product is a cornerstone of reproducible research. The following techniques are essential for confirming the identity and purity of this compound.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet) and the methyl group (a singlet). The chemical shifts will be influenced by the electron-withdrawing sulfamoyl group.
¹³C NMR Resonances for the carbon atoms of the ethyl and methyl groups.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound (C₃H₁₀N₂O₂S, MW: 138.19 g/mol ).[7]

Comparative Analysis: this compound vs. Alternative Antibacterial Agents

The primary application of sulfamides in drug development is as antibacterial agents.[1] Therefore, a comparison of this compound with other classes of antibacterial compounds is crucial for understanding its potential.

Mechanism of Action: A Comparative Overview

G cluster_sulfamides Sulfamides cluster_alternatives Alternative Antibiotics PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS FolicAcid Folic Acid Synthesis DHPS->FolicAcid BacterialGrowth Bacterial Growth FolicAcid->BacterialGrowth Sulfamide This compound (and other sulfamides) Sulfamide->DHPS Inhibition Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) DNAgyrase DNA Gyrase Fluoroquinolones->DNAgyrase Inhibition BetaLactams β-Lactams (e.g., Penicillin) CellWall Cell Wall Synthesis BetaLactams->CellWall Inhibition Macrolides Macrolides (e.g., Azithromycin) Ribosome Ribosome (50S subunit) Macrolides->Ribosome Inhibition DNAgyrase->BacterialGrowth CellWall->BacterialGrowth Ribosome->BacterialGrowth

Caption: Comparative mechanisms of action of sulfamides and other major antibiotic classes.

As illustrated, sulfamides act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid, an essential nutrient for bacterial growth.[5] This mechanism is distinct from other major classes of antibiotics:

  • Fluoroquinolones: Inhibit DNA gyrase, an enzyme required for DNA replication.[8]

  • β-Lactams: Inhibit the synthesis of the bacterial cell wall.

  • Macrolides: Inhibit protein synthesis by binding to the bacterial ribosome.[9]

Performance Comparison: Efficacy and Spectrum of Activity

Direct experimental data on the antibacterial efficacy of this compound is not extensively published. However, we can infer its likely performance based on studies of structurally similar N,N-disubstituted sulfonamides and sulfamides.

Compound Class Spectrum of Activity Commonly Used For Potential for Resistance
Sulfamides (general) Broad-spectrum against Gram-positive and some Gram-negative bacteria.[6]Urinary tract infections, toxoplasmosis.[6][8]Widespread resistance has developed to older sulfonamides.[10]
Fluoroquinolones Broad-spectrum, including Pseudomonas aeruginosa.Respiratory and urinary tract infections.[8]Resistance is a growing concern.
β-Lactams Varies widely within the class, from narrow to broad-spectrum.A wide range of infections.Resistance, often mediated by β-lactamase enzymes, is a major clinical challenge.
Macrolides Primarily effective against Gram-positive bacteria and atypical pathogens.Respiratory tract infections.[9]Resistance is common.

Studies on various sulfonamide derivatives have shown that the nature of the substituents on the nitrogen atoms can significantly impact antibacterial activity.[10][11] It is plausible that the ethyl and methyl groups of this compound contribute to a favorable lipophilicity profile, potentially enhancing its ability to penetrate bacterial cell membranes. However, without specific data, this remains a hypothesis to be tested experimentally.

For researchers considering alternatives to sulfonamides due to allergies or resistance, clindamycin, azithromycin, and nitrofurantoin are often considered for various infections.[8]

Conclusion and Future Directions

This compound represents a simple yet potentially valuable scaffold in the broader class of sulfamide-based therapeutic agents. While its specific applications are not yet widely documented, its structural similarity to known antibacterial agents suggests a promising area for further investigation.

For reproducible experimental outcomes, meticulous attention to synthetic methodology is paramount. The provided protocol, emphasizing anhydrous conditions, temperature control, and careful purification, serves as a reliable starting point for the synthesis and subsequent study of this compound.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed, validated synthesis and comprehensive characterization of this compound to serve as a standard reference.

  • Biological Screening: Conducting thorough in vitro and in vivo studies to determine its antibacterial spectrum and efficacy against a panel of clinically relevant bacterial strains, including resistant isolates.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related N,N-dialkylsulfamides to elucidate the impact of different alkyl substituents on antibacterial activity.

  • Comparative Efficacy Studies: Directly comparing the performance of this compound with standard-of-care antibiotics in relevant infection models.

By addressing these key areas, the scientific community can better understand the potential of this compound and related sulfamides, paving the way for the development of new and effective therapeutic agents.

References

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • ResearchGate. Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. [Link]

  • ResearchGate. Sulfonamide derivatives: Synthesis and applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. [Link]

  • Biophysical Reviews. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • National Institutes of Health. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. [Link]

  • Dr.Oracle. What are the alternative antibiotic options for a patient with a known sulfa (sulfonamide) allergy?. [Link]

  • ResearchGate. Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. [Link]

  • ResearchGate. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

  • National Institutes of Health. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. [Link]

  • ACS Publications. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. [Link]

  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • ResearchGate. N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. Sulfonamide derivatives: Synthesis and applications. [Link]

  • ResearchGate. Synthesis and antibacterial activity of N4-benzoyl-N1-dihydroxybenzoylthiosemicarbazides and their cyclic 1,3,4-thiadiazole derivatives. [Link]

  • Synlett. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. [Link]

  • Dr.Oracle. What are the alternative antibiotic options for a patient with an allergy to Penicillin (PCN) and sulfonamides (sulfa drugs)?. [Link]

  • ResearchGate. Antimicrobial sulfonamide drugs. [Link]

  • SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • Google Patents. A kind of production method of N- ethyl-formamide.
  • Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)?. [Link]

  • ACS Publications. Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. [Link]

  • Journal of Antimicrobial Chemotherapy. A comparison of the antibacterial activity of sulphonamide-trimethoprim combinations. [Link]

  • PubChem. N-Ethyl-p-toluenesulfonamide. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.